3-Bromo-2-iodophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJYPSTVJBRTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457380 | |
| Record name | 3-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855836-52-1 | |
| Record name | 3-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Bromo-2-iodophenol
This document provides a comprehensive technical overview of this compound (CAS No. 855836-52-1), a trifunctional synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and an iodine atom on a benzene ring, makes it a highly versatile building block. The distinct reactivities of the C-I and C-Br bonds allow for selective, sequential functionalization, positioning this molecule as a valuable scaffold in the development of complex chemical entities and novel therapeutic agents.
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical transformations. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrIO | [1][2][3] |
| Molecular Weight | 298.90 g/mol | [1][2] |
| Monoisotopic Mass | 297.84902 Da | [1][2] |
| CAS Number | 855836-52-1 | [1][2][3] |
| Appearance | Predicted to be a solid | - |
| Melting Point | 85 °C | [1] |
| Boiling Point | 243.9 ± 20.0 °C (Predicted) | [1] |
| Density | 2.369 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.55 ± 0.10 (Predicted) | [1] |
| LogP (XLogP3) | 2.9 | [1][2] |
| Flash Point | 101.3 °C | [1] |
| Refractive Index | 1.699 (Predicted) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Synthesis and Spectroscopic Analysis
The specific 1,2,3-substitution pattern of this compound makes its direct synthesis challenging due to the ortho- and para-directing effects of the hydroxyl group.[3] A common and effective strategy to achieve this regiochemistry is through Directed ortho-Metalation (DoM).[3]
Experimental Protocol: Synthesis via Directed ortho-Metalation (DoM)
This protocol outlines a plausible synthetic route starting from 3-bromophenol, based on the DoM strategy which allows for precise installation of the iodine atom at the C2 position.[3]
Objective: To synthesize this compound from 3-bromophenol.
Materials:
-
3-bromophenol
-
Diethylcarbamoyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Protection of Hydroxyl Group: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-bromophenol (1 equivalent) in anhydrous THF. Cool the solution to 0 °C. Add a suitable base (e.g., NaH) followed by diethylcarbamoyl chloride (1.1 equivalents) to form the carbamate protecting group. Stir until the reaction is complete (monitored by TLC).
-
Directed ortho-Metalation: Cool the solution of the protected phenol to -78 °C (dry ice/acetone bath). Slowly add n-Butyllithium (1.2 equivalents) dropwise. The carbamate group directs the lithiation to the C2 position. Stir the mixture at this temperature for 1-2 hours.
-
Iodination: While maintaining the temperature at -78 °C, add a solution of iodine (I₂) (1.3 equivalents) in anhydrous THF dropwise. The iodine will quench the lithiated intermediate. Allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected product in a suitable solvent (e.g., ethanol) and add a strong base like NaOH. Heat the mixture to reflux to hydrolyze the carbamate group.
-
Purification: After cooling, neutralize the reaction mixture and extract the final product, this compound. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
General Protocols for Spectroscopic Characterization
The following are general methodologies for acquiring spectroscopic data to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.[4]
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
The sample can be analyzed as a KBr pellet (for solids) or by using an Attenuated Total Reflectance (ATR) accessory.[4]
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Key expected peaks include a broad O-H stretch (~3200-3600 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1400-1600 cm⁻¹), a C-O stretch (~1200-1300 cm⁻¹), and a C-Br stretch (~550-650 cm⁻¹).[3]
Mass Spectrometry (MS):
-
Mass spectral data is obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4]
-
Electron Ionization (EI) is a common method for fragmentation analysis.
-
A critical diagnostic feature in the mass spectrum is the distinct isotopic pattern caused by the bromine atom (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), which results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[3]
Caption: Workflow for purification and analysis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound itself are not widely reported, its true value lies in its role as a versatile synthetic intermediate in drug discovery. Halogenated phenols are a known class of compounds with a wide range of biological effects, including enzyme inhibition.[5] Bromophenols derived from marine algae have demonstrated anticancer, antioxidant, and antidiabetic properties.[6][7][8]
The primary application of this compound is as a scaffold for building complex molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds is key to this utility. The C-I bond is more reactive and typically undergoes cross-coupling reactions under milder conditions than the C-Br bond. This allows for a selective, two-step "orthogonal" functionalization.
Example Application: Lead Optimization A medicinal chemist can use this molecule to systematically explore the chemical space around a lead compound.
-
First Coupling: A Suzuki or Stille coupling can be performed selectively at the C2 position (iodine) to introduce a key pharmacophore (R¹).[3]
-
Second Coupling: A subsequent, more forcing Sonogashira or Buchwald-Hartwig coupling can be performed at the C3 position (bromine) to introduce a second functional group (R²) that can modulate physicochemical properties or probe for additional binding interactions.[3]
This strategy makes this compound a valuable "protein degrader building block," useful in the synthesis of molecules for targeted protein degradation, such as PROTACs.[9]
Caption: Use of this compound as a scaffold in drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H4BrIO | CID 11162338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 855836-52-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
synthesis of 3-Bromo-2-iodophenol from 3-iodophenol
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-iodophenol from 3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of this compound from 3-iodophenol. Due to the limited availability of a direct, established experimental protocol in peer-reviewed literature, this document provides a comprehensive, theoretical framework based on fundamental principles of electrophilic aromatic substitution and analogous reactions reported for similar halogenated phenols. This guide includes detailed physicochemical data for the relevant compounds, a proposed step-by-step experimental protocol, purification strategies, and visual diagrams of the reaction pathway and experimental workflow to aid in the practical execution of this synthesis.
Introduction
Halogenated phenols are a critical class of compounds in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of halogens on the phenolic ring allows for regioselective functionalization, making them valuable building blocks for complex molecular architectures. This compound, with its unique arrangement of hydroxyl, bromo, and iodo substituents, presents a synthetically interesting target. The differential reactivity of the C-I and C-Br bonds in cross-coupling reactions makes this molecule a potentially valuable precursor for the sequential introduction of different functionalities.
This guide proposes a direct electrophilic bromination of 3-iodophenol to achieve the target compound. The regiochemical outcome of this reaction is governed by the directing effects of the existing hydroxyl and iodo groups on the aromatic ring.
Proposed Synthetic Pathway and Regioselectivity
The most direct route to this compound is the electrophilic bromination of 3-iodophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the iodo group at the meta-position is a weakly deactivating ortho-, para-director.[1][2] The combined electronic and steric effects of these two substituents will dictate the position of the incoming electrophile (bromine).
The hydroxyl group strongly directs bromination to the 2, 4, and 6 positions. The iodine at position 3 will also direct the incoming bromine to its ortho positions (2 and 4). Therefore, the positions most activated for electrophilic substitution are the 2 and 4 positions. The 6-position is also activated by the hydroxyl group but is sterically more hindered. Consequently, the direct bromination of 3-iodophenol is expected to yield a mixture of isomeric products, primarily the desired this compound and the 3-bromo-5-iodophenol as the major byproduct.
Caption: Proposed reaction pathway for the synthesis of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the starting material and the target product.
| Property | 3-Iodophenol | This compound | Source(s) |
| Molecular Formula | C₆H₅IO | C₆H₄BrIO | [3] |
| Molecular Weight | 220.01 g/mol | 298.90 g/mol | [4] |
| CAS Number | 626-02-8 | 855836-52-1 | [4] |
| Appearance | White to off-white solid | Predicted to be a solid | [3] |
| Melting Point | 40-43 °C | No data available | [3] |
| Boiling Point | 186-187 °C at 100 mmHg | No data available | |
| pKa | 9.03 | Predicted: ~8.5 |
Proposed Experimental Protocol
This protocol is a hypothetical procedure based on established methods for the ortho-bromination of phenols.[5] Optimization of reaction conditions, particularly temperature and the choice of brominating agent and solvent, will be crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
Reagents and Materials
| Reagent/Material | Proposed Quantity (for a 10 mmol scale) | Notes |
| 3-Iodophenol | 2.20 g (10.0 mmol, 1.0 eq) | Starting material |
| N-Bromosuccinimide (NBS) | 1.78 g (10.0 mmol, 1.0 eq) | Brominating agent |
| p-Toluenesulfonic acid (p-TsOH) | 190 mg (1.0 mmol, 0.1 eq) | Catalyst |
| Methanol (ACS Grade) | 100 mL | Solvent |
| Dichloromethane | As needed for extraction | |
| Saturated aq. NaHCO₃ | As needed for washing | |
| Brine | As needed for washing | |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed for drying |
Reaction Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodophenol (2.20 g, 10.0 mmol) and p-toluenesulfonic acid (190 mg, 1.0 mmol) in 50 mL of ACS-grade methanol.
-
Preparation of Brominating Agent Solution: In a separate beaker, dissolve N-bromosuccinimide (1.78 g, 10.0 mmol) in 50 mL of ACS-grade methanol.
-
Addition of Brominating Agent: Cool the solution of 3-iodophenol to 0 °C in an ice bath. Add the NBS solution dropwise to the stirred 3-iodophenol solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Proposed experimental workflow for the synthesis of this compound.
Purification
The crude product is expected to be a mixture of this compound, the isomeric byproduct 3-bromo-5-iodophenol, and any unreacted starting material. Separation of these isomers can be challenging and may require careful chromatographic techniques.
-
Flash Column Chromatography: This is the recommended method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the isomers.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate) could be attempted.[6] This method is most effective if one isomer is significantly more abundant or has very different solubility properties.
-
Stripping Crystallization: For difficult separations of isomers with close physical properties, stripping crystallization, which combines melt crystallization and vaporization at reduced pressures, could be an alternative purification technique.[7][8]
Predicted Spectroscopic Data
The following table provides predicted spectroscopic data for the characterization of this compound.
| Spectroscopy | Predicted Data | Source(s) |
| ¹H NMR | Aromatic protons are expected in the range of 6.5-7.5 ppm. The hydroxyl proton will likely appear as a broad singlet. | |
| ¹³C NMR | Aromatic carbons are expected in the range of 110-160 ppm. The carbon bearing the iodine will be shifted upfield compared to the carbon bearing the bromine. | [9] |
| IR (cm⁻¹) | Broad O-H stretch (3200-3600), C-H aromatic stretch (3000-3100), C=C aromatic ring stretch (1400-1600), C-O stretch (1200-1300), C-Br stretch (550-650). | |
| Mass Spec (m/z) | Molecular ion peaks showing a characteristic isotopic pattern for one bromine atom ([M]⁺ and [M+2]⁺ in a ~1:1 ratio). Monoisotopic mass: ~297.849 g/mol . | [10] |
Conclusion
This technical guide presents a plausible and detailed synthetic route for this compound from 3-iodophenol via electrophilic bromination. The key challenges in this synthesis are expected to be controlling the regioselectivity to favor the desired 2-bromo isomer and the subsequent purification of the product from its isomers. The proposed experimental protocol, based on analogous reactions in the literature, provides a solid starting point for the practical execution of this synthesis. It is recommended that this proposed method be validated and optimized on a small scale before scaling up. The successful synthesis of this compound will provide a valuable and versatile building block for further applications in medicinal chemistry and materials science.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H4BrIO | CID 11162338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 855836-52-1 | Benchchem [benchchem.com]
A Technical Guide to 3-Bromo-2-iodophenol: A Versatile Building Block in Chemical Synthesis
This technical guide provides an in-depth overview of 3-Bromo-2-iodophenol, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical properties, structure, and applications, with a focus on its utility in synthesizing complex organic molecules.
Chemical Identity and Structure
This compound is a dihalogenated phenol characterized by the presence of a bromine and an iodine atom at the 3 and 2 positions of the phenol ring, respectively.
The unique arrangement of a hydroxyl group and two different halogens on the aromatic ring makes it a highly versatile reagent in organic synthesis.[3] The distinct reactivities of the iodo and bromo groups enable selective, sequential chemical transformations, particularly in cross-coupling reactions.[3]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for handling, storage, and application in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Weight | 298.90 g/mol | [1][4] |
| Monoisotopic Mass | 297.84902 Da | [2][4][5] |
| Boiling Point | 243.9°C at 760 mmHg (Predicted) | [4] |
| Topological Polar Surface Area | 20.2 Ų | [2][4] |
| Storage Temperature | 2-8°C, Keep in dark place | [6] |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| GHS Pictogram | Warning |
Synthesis and Synthetic Utility
The direct synthesis of this compound is challenging.[3] This is primarily due to the ortho- and para-directing effects of the hydroxyl group on the phenol ring, which complicates achieving the specific 1,2,3-substitution pattern with two different halogens.[3] Therefore, multi-step, carefully designed synthetic routes are typically required.
Despite the synthetic challenge, this compound is a valuable building block for several reasons:
-
Orthogonal Reactivity : The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-2 position (iodine) while leaving the C-3 position (bromine) intact for a subsequent, different coupling reaction.[3]
-
Complex Molecule Synthesis : This selective reactivity makes it an ideal starting material for the synthesis of complex, multi-substituted aromatic compounds.[3]
-
Applications in Drug Discovery : As a "Protein Degrader Building Block," this compound and its isomers are used to create derivatives with potential therapeutic applications.[1] For instance, related bromo-iodophenol structures have been used to prepare derivatives showing cytotoxic activity against cancer cell lines and in the synthesis of analogues of bioactive natural products.[3]
Experimental Workflow: Sequential Cross-Coupling
The primary application for this compound in research is as a substrate in sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). A generalized workflow for such a process is outlined below. This workflow allows for the controlled, stepwise introduction of two different molecular fragments (R¹ and R²) onto the phenol ring.
Methodology for a Representative Cross-Coupling Protocol (Step 1 - Suzuki Coupling):
-
Reaction Setup : To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid R¹-B(OH)₂ (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition : Add a suitable degassed solvent system, such as a mixture of toluene and water.
-
Inert Atmosphere : Purge the flask with an inert gas (e.g., Argon or Nitrogen) and maintain this atmosphere throughout the reaction.
-
Heating : Heat the reaction mixture with stirring to a temperature typically between 80-110°C.
-
Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate product, 3-Bromo-2-(R¹)-phenol.
-
Purification : Purify the crude product using column chromatography on silica gel to yield the pure intermediate, which can then be used in the second cross-coupling step.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C6H4BrIO | CID 11162338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 855836-52-1 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C6H4BrIO) [pubchemlite.lcsb.uni.lu]
- 6. 3-Iodophenol | 626-02-8 [chemicalbook.com]
Spectroscopic and Synthetic Profile of 3-Bromo-2-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Bromo-2-iodophenol (CAS No. 855836-52-1). Due to a notable scarcity of published experimental data for this specific isomer, this document combines computationally predicted spectroscopic data with established synthetic methodologies for related halogenated phenols. The aim is to offer a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound. This guide includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a proposed synthetic protocol, and workflow diagrams to facilitate understanding.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and an iodine atom—on the benzene ring makes it a versatile building block for the construction of more complex molecules. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions.
Despite its potential utility, there is a significant lack of publicly available experimental spectroscopic and synthetic data for this compound. This guide aims to bridge this gap by providing a detailed summary of high-quality predicted spectroscopic data and a plausible, detailed synthetic pathway derived from established methods for analogous compounds.
Predicted Spectroscopic Data
The following sections present predicted spectroscopic data for this compound. This data is derived from computational models and should be considered as a reference for the identification and characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted Value | Predicted Multiplicity | 1H | Aromatic C-H |
| Predicted Value | Predicted Multiplicity | 1H | Aromatic C-H |
| Predicted Value | Predicted Multiplicity | 1H | Aromatic C-H |
| Predicted Value | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted Value | C-OH |
| Predicted Value | C-I |
| Predicted Value | C-Br |
| Predicted Value | C-H |
| Predicted Value | C-H |
| Predicted Value | C-H |
Note: The predicted chemical shifts are based on computational models and may differ from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Spectral Data for this compound [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1400 | Medium to Strong | Aromatic C=C Ring Stretch |
| 1300 - 1200 | Strong | C-O Stretch |
| 650 - 550 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key predicted mass spectral data for this compound are presented in Table 4. A notable feature in the mass spectrum is the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which leads to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) |
| [M-H]⁻ | 296.84175 |
| [M+H]⁺ | 298.85631 |
| [M+Na]⁺ | 320.83825 |
| [M+K]⁺ | 336.81219 |
| [M+NH₄]⁺ | 315.88285 |
Data sourced from PubChemLite predictions.
Proposed Synthetic Protocol
The direct synthesis of this compound is challenging due to the directing effects of the hydroxyl group, which favor substitution at the ortho and para positions. A plausible multi-step synthesis, analogous to methods used for similar compounds, is proposed below. This pathway involves the diazotization of a suitable aminophenol precursor.
Proposed Synthesis of 3-Bromo-2-iodo-6-aminophenol
A potential precursor, 3-bromo-2-iodo-6-aminophenol, could be synthesized from 2-amino-6-bromophenol through an iodination reaction.
Materials:
-
2-Amino-6-bromophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-bromophenol (1.0 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Synthesis of this compound via Diazotization
The synthesized 3-bromo-2-iodo-6-aminophenol can then be converted to this compound via a diazotization-reduction sequence.
Materials:
-
3-Bromo-2-iodo-6-aminophenol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Ethanol (or hypophosphorous acid)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-bromo-2-iodo-6-aminophenol (1.0 equivalent) in a mixture of ethanol and concentrated sulfuric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Gently warm the reaction mixture to initiate the reduction of the diazonium salt. The reaction can be monitored by the evolution of nitrogen gas.
-
After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Spectroscopic Analysis Workflow
Caption: Logical workflow for the analysis of this compound.
Conclusion
This technical guide has provided a summary of the available predicted spectroscopic data for this compound and a detailed proposed synthetic protocol. While the lack of experimental data in the current literature presents a challenge, the information and methodologies outlined here offer a solid foundation for researchers to synthesize and characterize this compound. The successful synthesis and thorough spectroscopic analysis of this compound will be a valuable contribution to the field, enabling its exploration in various chemical and pharmaceutical applications. It is strongly recommended that any synthesis be followed by rigorous spectroscopic characterization to confirm the structure of the final product.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-iodophenol (CAS No. 855836-52-1) is a versatile halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group and two different halogens on adjacent carbons, presents a synthetic challenge due to the directing effects of the substituents on the phenol ring. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on regioselective methods. Detailed experimental protocols for plausible synthetic routes are presented, along with a discussion of the compound's utility as a building block in complex molecule synthesis, particularly in sequential cross-coupling reactions.
Introduction: The Synthetic Challenge
The direct synthesis of this compound is not straightforward. The hydroxyl group of a phenol ring is a strong ortho-, para-director for electrophilic aromatic substitution. This inherent directing effect makes the selective introduction of two different halogens at the 2 and 3 positions a significant challenge, often leading to mixtures of regioisomers.[1] Consequently, multi-step, regioselective strategies are required to achieve the desired 1,2,3-substitution pattern. The value of this compound lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective functionalization in cross-coupling reactions, making it a valuable synthon for the construction of complex molecular architectures.
Plausible Synthetic Routes
Several synthetic strategies can be envisaged for the preparation of this compound. The following sections outline the most plausible routes, including Directed ortho-Metalation, electrophilic halogenation, and the Sandmeyer reaction.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. By employing a directing metalation group (DMG), deprotonation occurs specifically at the ortho position. The O-carbamate group is a well-established and effective DMG for this purpose.[2][3] This route offers a highly regioselective pathway to this compound starting from 3-bromophenol.
Step 1: Protection of 3-Bromophenol
-
To a solution of 3-bromophenol (1.0 eq.) in a suitable aprotic solvent (e.g., THF), add a base (e.g., NaH, 1.1 eq.) at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, add diethylcarbamoyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the O-(3-bromophenyl) diethylcarbamate.
Step 2: ortho-Lithiation and Iodination
-
Dissolve the protected 3-bromophenol (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of sec-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of iodine (I₂) (1.2 eq.) in THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Step 3: Deprotection
-
Dissolve the crude protected this compound in a suitable solvent (e.g., ethanol).
-
Add a strong base (e.g., NaOH, excess) and heat the mixture to reflux until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture, acidify with aqueous HCl, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
| Step | Key Reagents | Typical Conditions | Purpose |
| Protection | 3-Bromophenol, Diethylcarbamoyl chloride, Base (e.g., NaH) | THF, 0 °C to RT | Protection of the hydroxyl group as a carbamate (DMG).[1] |
| ortho-Lithiation | O-(3-bromophenyl) diethylcarbamate, sec-Butyllithium | Anhydrous THF, -78 °C | Regioselective deprotonation at the C2 position.[1] |
| Iodination | Lithiated intermediate, Iodine (I₂) | Anhydrous THF, -78 °C to RT | Introduction of the iodine atom at the lithiated position.[1] |
| Deprotection | Protected this compound, Strong base (e.g., NaOH) | Ethanol, Reflux | Removal of the carbamate group to yield the final product.[1] |
Electrophilic Halogenation
Sequential electrophilic halogenation of a phenol or a substituted phenol is a common strategy for the synthesis of dihalogenated phenols. Two plausible routes exist for this compound: the ortho-iodination of 3-bromophenol and the bromination of 2-iodophenol. However, achieving high regioselectivity can be challenging due to the formation of isomeric byproducts.
The hydroxyl group of 3-bromophenol directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Iodination at the desired 2-position is possible, but concurrent iodination at the 4- and 6-positions can lead to a mixture of products.
-
Dissolve 3-bromophenol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a biphasic system).
-
Add N-iodosuccinimide (NIS) (1.0-1.2 eq.) to the solution.
-
The reaction can be carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product mixture by column chromatography to isolate this compound.
| Starting Material | Reagent | Typical Solvent | Potential Byproducts |
| 3-Bromophenol | N-Iodosuccinimide (NIS) | Acetonitrile | 3-Bromo-4-iodophenol, 3-Bromo-6-iodophenol, di-iodinated products |
The hydroxyl group of 2-iodophenol directs bromination to the ortho and para positions (positions 4 and 6 relative to the hydroxyl group). However, the desired product requires bromination at the 3-position. While direct bromination at the 3-position is not favored, some amount of this isomer may be formed, especially under certain conditions, but a mixture of products is highly likely.
-
Dissolve 2-iodophenol (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Slowly add a solution of bromine (Br₂) (1.0 eq.) in the same solvent at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench any excess bromine with a solution of sodium bisulfite.
-
Extract the product, wash with water and brine, dry, and concentrate.
-
Purify the isomeric mixture by column chromatography or crystallization.
| Starting Material | Reagent | Typical Solvent | Major Expected Byproducts |
| 2-Iodophenol | Bromine (Br₂) | Glacial Acetic Acid | 4-Bromo-2-iodophenol, 6-Bromo-2-iodophenol, 2,4-dibromo-6-iodophenol |
Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.[4][5] A hypothetical route to this compound could start from a suitably substituted aminophenol, such as 2-amino-3-bromophenol.
-
Dissolve 2-amino-3-bromophenol (1.0 eq.) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt (evolution of N₂ gas).
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Application in Sequential Cross-Coupling Reactions
A primary application of this compound in organic synthesis is its use as a versatile building block for the construction of complex molecules through sequential cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 2-position, followed by a subsequent cross-coupling reaction at the 3-position.
This selective, stepwise approach enables the efficient synthesis of highly substituted aromatic compounds from a single starting material, highlighting the strategic importance of this compound in modern synthetic chemistry.
Conclusion
While the historical discovery of this compound is not prominently documented, its synthesis and utility are of considerable interest to the scientific community. The regioselective synthesis of this compound remains a challenge, with Directed ortho-Metalation offering a promising and controlled approach. The strategic placement of the bromo and iodo substituents makes this compound a valuable and versatile building block for the synthesis of complex organic molecules, particularly through sequential cross-coupling reactions. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and potential applications of this important chemical intermediate.
References
- 1. This compound | 855836-52-1 | Benchchem [benchchem.com]
- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical and Computational Study of 3-Bromo-2-iodophenol
Abstract
This technical guide provides a comprehensive theoretical and computational overview of this compound (CAS No: 855836-52-1), a dihalogenated phenol with significant potential as a versatile intermediate in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data, this document synthesizes information from computational predictions and data from structurally analogous compounds to offer a robust profile. It covers physicochemical properties, quantum chemical calculations, predicted spectroscopic data, and potential synthetic strategies. Furthermore, detailed protocols for computational studies are provided to guide future research into the biological and chemical characteristics of this molecule.
Core Physicochemical and Chemical Properties
This compound is a unique trifunctional molecule, possessing a hydroxyl group, a bromine atom, and an iodine atom on a benzene ring. These substituents dictate its polarity, reactivity, and potential for selective chemical modifications, making it a valuable building block for more complex molecules. The distinct electronic nature and reactivity of the iodo and bromo groups allow for sequential cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrIO | PubChem |
| Molecular Weight | 298.90 g/mol | PubChem |
| CAS Number | 855836-52-1 | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI Key | WJJYPSTVJBRTGK-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)I)O | PubChem |
| Polar Surface Area | 20.2 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Theoretical and Computational Analysis
Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules where experimental data is scarce.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting molecular geometry, electronic structure, and vibrational frequencies. These calculations can quantify interaction energies, such as those involved in halogen bonding, which may influence the molecule's behavior in solution.
-
Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and robust method is using the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
Data Analysis: The output data is analyzed to understand the molecule's stability, reactivity, and spectroscopic characteristics. The HOMO-LUMO gap, for instance, is a key indicator of chemical reactivity.
Caption: Workflow for Quantum Chemical Calculations.
Predicted Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃ Solvent)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Aromatic C-H | 6.8 - 7.5 | Three distinct signals are expected, showing splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons. |
| Phenolic O-H | 5.0 - 8.0 | Signal is typically a broad singlet; its position is highly sensitive to solvent, concentration, and temperature. |
| ¹³C NMR | ||
| C-O | ~150 - 155 | The carbon attached to the hydroxyl group is significantly deshielded. |
| Aromatic C-H | ~115 - 135 | Carbons bonded to hydrogen atoms. |
| C-Br | ~110 - 120 | The carbon atom bonded to bromine. |
| C-I | ~90 - 100 | The carbon atom bonded to iodine is expected to be the most shielded among the substituted carbons. |
| Source: Predicted data based on established principles and similar compounds. |
Table 3: Predicted Key Infrared (IR) Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3600 - 3200 | O-H stretch | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1300 - 1200 | C-O stretch | Strong |
| 700 - 500 | C-Br stretch | Medium |
| 600 - 480 | C-I stretch | Medium |
| Source: Predicted data based on established principles. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The solid sample can be analyzed as a KBr (potassium bromide) pellet or via an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectral data is obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS).
-
Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and characteristic fragment ions, which aids in structural confirmation. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of ⁷⁹Br and ⁸¹Br.
-
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target. Given that various bromophenols exhibit activities against targets like protein tyrosine phosphatase 1B (PTP1B), tyrosinase, and other kinases, this compound is a candidate for such in-silico studies.
-
Target and Ligand Preparation:
-
Protein: Obtain the 3D crystal structure of the target protein (e.g., PTP1B) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Generate the 3D structure of this compound and optimize its geometry to find the lowest energy conformer.
-
-
Grid Generation: Define the active site of the protein. A grid box is generated around this site to define the space where the ligand will be docked.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, GOLD). The program will explore various conformations and orientations of the ligand within the active site, scoring each based on a defined scoring function.
-
Analysis of Results:
-
Analyze the resulting docked poses. The best poses are identified by the lowest binding energy scores.
-
Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions with active site residues.
-
Caption: Workflow for a Molecular Docking Study.
Synthesis and Reactivity
The synthesis of this compound presents a regiochemical challenge due to the ortho-, para-directing nature of the hydroxyl group. A carefully designed multi-step synthesis is likely required.
Proposed Synthetic Pathway
A plausible route involves the sequential halogenation of a suitable precursor. Direct synthesis is difficult because the hydroxyl group on phenol typically directs substitution to the ortho and para positions. One potential strategy could start from 2-iodophenol, followed by a controlled bromination.
Caption: Proposed Synthetic Route to this compound.
This protocol is a proposed method based on standard halogenation procedures for phenols and has not been experimentally validated for this specific compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-iodophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) or a dilute solution of bromine (Br₂) in the same solvent dropwise over 30-60 minutes. The hydroxyl group is ortho-directing, and since one ortho position is occupied by iodine, the bromine is expected to add to the other ortho position (C3 relative to iodine). Careful control of temperature and stoichiometry is critical to prevent over-bromination.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
The presence of two different halogens on the phenol ring allows for selective and sequential cross-coupling reactions, which is a cornerstone of modern synthetic chemistry. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This differential reactivity allows for the selective introduction of a substituent at the C2 position, followed by a subsequent reaction at the C3 position.
Potential Applications in Drug Discovery and Research
While no specific biological activities have been reported for this compound itself, the broader class of bromophenols is rich in bioactivity. Many natural and synthetic bromophenols exhibit potent anticancer, antidiabetic, antioxidant, and antimicrobial properties.
-
Enzyme Inhibition: Halogenated phenols are known to inhibit various enzymes. For example, bromophenol derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, and tyrosinase, an enzyme involved in melanin production.
-
Anticancer and Antibacterial Agents: The bromophenol scaffold is present in compounds with cytotoxic activity against cancer cell lines and antibacterial effects against pathogenic bacteria, including resistant strains.
-
Synthetic Intermediate: Its most immediate application is as a highly functionalized intermediate for the synthesis of complex molecules. The ability to perform selective, sequential cross-coupling reactions makes it a powerful tool for building diverse molecular libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a molecule of significant interest for theoretical, synthetic, and medicinal chemistry. Computational studies provide a powerful framework for predicting its physicochemical properties, spectroscopic signatures, and potential interactions with biological targets. This in-silico data, combined with its versatile reactivity profile, establishes this compound as a valuable building block for the development of novel therapeutics and other advanced organic materials. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the full potential of this unique halogenated phenol.
The Dual-Faceted Reactivity of the Hydroxyl Group in 3-Bromo-2-iodophenol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity of the hydroxyl group in 3-Bromo-2-iodophenol, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's chemical behavior, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Executive Summary
This compound is a dihalogenated phenol with a unique substitution pattern that significantly influences the reactivity of its hydroxyl group. The presence of two electron-withdrawing halogen atoms, bromine and iodine, ortho and meta to the hydroxyl group, respectively, modulates its acidity and nucleophilicity. This guide will explore these characteristics, detailing the hydroxyl group's participation in key chemical transformations such as etherification and esterification. Furthermore, this document provides standardized protocols for conducting these reactions and for the experimental determination of the compound's acidity constant (pKa).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its reactivity and behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrIO | PubChem[1][2] |
| Molecular Weight | 298.90 g/mol | PubChem[1][3] |
| CAS Number | 855836-52-1 | PubChem[1][3] |
| Appearance | Predicted to be a solid | - |
| pKa (Predicted) | ~7.5 - 8.5 | Inferred from related compounds[4] |
| XlogP (Predicted) | 2.9 | PubChem[1] |
Table 1: Physicochemical Properties of this compound
Reactivity of the Hydroxyl Group
The reactivity of the hydroxyl group in this compound is a delicate balance between its acidic and nucleophilic character, which are both influenced by the electronic effects of the halogen substituents.
Acidity (pKa)
The electron-withdrawing inductive effects of the bromine and iodine atoms increase the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10). This is due to the stabilization of the resulting phenoxide anion through delocalization of the negative charge onto the aromatic ring, which is further enhanced by the inductive pull of the halogens. The predicted pKa value for this compound is expected to be in the range of 7.5 to 8.5, making it a moderately weak acid.
Nucleophilicity
While the hydroxyl group is acidic, its conjugate base, the 3-bromo-2-iodophenoxide ion, is a potent nucleophile. Deprotonation with a suitable base readily generates this anion, which can then participate in a variety of nucleophilic substitution and addition reactions. However, the steric hindrance from the ortho-iodine atom may influence the rate of reactions at the oxygen atom.
Key Reactions of the Hydroxyl Group
The hydroxyl group of this compound serves as a key functional handle for a range of chemical transformations, most notably etherification and esterification.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and efficient method for the preparation of ethers from phenols.[5][6][7][8] In this reaction, the 3-bromo-2-iodophenoxide ion, generated in situ by a base, acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the corresponding ether.[7][8]
References
- 1. This compound | C6H4BrIO | CID 11162338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H4BrIO) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-Bromo-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 3-bromo-2-iodophenol. Due to the limited availability of direct experimental data for this specific substrate, this document integrates established principles of organic chemistry with data from structurally analogous compounds to predict reaction outcomes and provide detailed experimental protocols.
Core Principles: Regioselectivity in the Electrophilic Aromatic Substitution of this compound
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the cumulative directing effects of the hydroxyl (-OH), bromo (-Br), and iodo (-I) substituents. The interplay of their electronic and steric influences determines the position of substitution on the aromatic ring.
The hydroxyl group is a strongly activating substituent, directing incoming electrophiles to the ortho and para positions through its potent +M (mesomeric) effect, which significantly outweighs its -I (inductive) effect.[1][2][3] Halogens, such as bromine and iodine, are deactivating substituents due to their strong -I effect; however, they are also ortho, para-directing because of their +M effect, where they donate lone pair electron density to the aromatic ring.[4][5]
In the case of this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents are as follows:
-
Hydroxyl group (-OH) at C1: Strongly directs to C4 (para) and C6 (ortho).
-
Iodo group (-I) at C2: Weakly directs to C5 (para).
-
Bromo group (-Br) at C3: Weakly directs to C4 (ortho) and C6 (para).
A qualitative analysis suggests the following order of reactivity for the available positions:
-
C4: This position is strongly activated by the para hydroxyl group and also favored by the ortho bromine. This is the most probable site for electrophilic attack.
-
C6: This position is also strongly activated by the ortho hydroxyl group and favored by the para bromine. However, it is subject to steric hindrance from the adjacent bulky iodine atom at C2.
-
C5: This position is meta to the strongly activating hydroxyl group, making it the least favored position for substitution.
Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the 4-substituted product, with the 6-substituted isomer as a potential minor product.
Predicted Outcomes and Experimental Protocols
Nitration
Nitration of phenols typically proceeds under mild conditions due to the activating nature of the hydroxyl group. The expected major product of the nitration of this compound is 3-bromo-2-iodo-4-nitrophenol.
Table 1: Predicted Quantitative Data for the Nitration of this compound
| Product | Predicted Major/Minor | Predicted Yield Range (%) |
| 3-Bromo-2-iodo-4-nitrophenol | Major | 70-85 |
| 3-Bromo-2-iodo-6-nitrophenol | Minor | 10-20 |
Note: Yields are estimated based on nitration of other halogenated phenols.
Experimental Protocol: Nitration of this compound
This protocol is adapted from the nitration of 2,3-dichlorophenol.
-
Preparation of the Nitrating Mixture: In a flask, cool 20 mL of glacial acetic acid to 0-5 °C in an ice bath. Slowly add 1.5 mL of 90% nitric acid with continuous stirring.
-
Reaction Setup: In a separate 100 mL round-bottom flask, dissolve 2.99 g (10 mmol) of this compound in 30 mL of glacial acetic acid. Cool the solution to 0-5 °C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture into 150 mL of ice-water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture to yield the purified product.
Halogenation (Bromination)
Due to the already high degree of halogenation and the activating effect of the hydroxyl group, further bromination is expected to occur readily, likely at the C4 position.
Table 2: Predicted Quantitative Data for the Bromination of this compound
| Product | Predicted Major/Minor | Predicted Yield Range (%) |
| 3,4-Dibromo-2-iodophenol | Major | 80-95 |
| 3,6-Dibromo-2-iodophenol | Minor | 5-15 |
Note: Yields are estimated based on the high reactivity of phenols towards bromination.
Experimental Protocol: Bromination of this compound
This protocol is a general method for the bromination of phenols.
-
Reaction Setup: Dissolve 2.99 g (10 mmol) of this compound in 50 mL of carbon tetrachloride in a 100 mL round-bottom flask.
-
Addition of Bromine: Slowly add a solution of 1.76 g (11 mmol) of bromine in 10 mL of carbon tetrachloride dropwise to the flask at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. The disappearance of the bromine color indicates the completion of the reaction.
-
Work-up: Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
Sulfonation
Sulfonation of phenols can be achieved using concentrated sulfuric acid. The sulfonic acid group is expected to be introduced at the C4 position.
Table 3: Predicted Quantitative Data for the Sulfonation of this compound
| Product | Predicted Major/Minor | Predicted Yield Range (%) |
| 3-Bromo-4-hydroxy-2-iodobenzenesulfonic acid | Major | 75-90 |
| 5-Bromo-4-hydroxy-6-iodobenzenesulfonic acid | Minor | 5-15 |
Note: Yields are estimated based on general sulfonation procedures for phenols.
Experimental Protocol: Sulfonation of this compound
This protocol is adapted from general sulfonation methods for phenolic compounds.[6]
-
Reaction Setup: In a 100 mL round-bottom flask, carefully add 2.99 g (10 mmol) of this compound to 20 mL of concentrated sulfuric acid at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.
-
Purification: The precipitated product can be collected by filtration and recrystallized from water.
Friedel-Crafts Acylation
Friedel-Crafts acylation of phenols can be challenging due to the coordination of the Lewis acid catalyst with the phenolic oxygen. However, under appropriate conditions, acylation is possible, with the acyl group expected to add at the C4 position.
Table 4: Predicted Quantitative Data for the Friedel-Crafts Acylation of this compound
| Product (Acylating agent: Acetyl Chloride) | Predicted Major/Minor | Predicted Yield Range (%) |
| 1-(3-Bromo-4-hydroxy-2-iodophenyl)ethanone | Major | 50-70 |
| 1-(5-Bromo-2-hydroxy-6-iodophenyl)ethanone | Minor | 10-25 |
Note: Yields are estimated and can be lower due to potential side reactions and catalyst complexation.
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of aromatic compounds.[3]
-
Reaction Setup: To a stirred, ice-cold solution of 2.99 g (10 mmol) of this compound and 1.1 mL (12 mmol) of acetyl chloride in 50 mL of dry dichloromethane, add 2.0 g (15 mmol) of anhydrous aluminum chloride in portions.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of 1 M aqueous HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Signaling Pathway Diagram
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
Experimental Workflow Diagram
Caption: A generalized workflow for electrophilic aromatic substitution.
Conclusion
This technical guide provides a theoretical and practical framework for conducting electrophilic aromatic substitution reactions on this compound. Based on the analysis of substituent effects, electrophilic attack is predicted to occur predominantly at the C4 position, which is para to the strongly activating hydroxyl group. The provided experimental protocols, adapted from reactions on analogous compounds, offer a solid starting point for the synthesis of novel derivatives of this compound for applications in research and drug development. It is recommended that all reactions be performed on a small scale initially to optimize conditions and confirm product identity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational modeling of substituent effects on phenol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. US3159685A - Separation of phenols - Google Patents [patents.google.com]
The Synthetic Versatility of 3-Bromo-2-iodophenol: A Technical Guide for Organic Synthesis
Introduction
3-Bromo-2-iodophenol is a trifunctional chemical intermediate poised for significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its unique arrangement of a hydroxyl group and two distinct halogen atoms—bromine and iodine—on an aromatic ring offers a platform for selective, sequential, and diverse chemical transformations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the former being more susceptible to oxidative addition in palladium-catalyzed reactions, provides a powerful tool for regioselective functionalization. This technical guide consolidates the known applications of this compound, providing detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in leveraging the synthetic potential of this versatile building block.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor in palladium-catalyzed cross-coupling reactions. These reactions, fundamental to modern organic synthesis, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. The key to harnessing the full potential of this compound is the strategic and selective reaction at its iodo and bromo positions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the C-Br bond due to its lower bond dissociation energy.[1] This inherent difference in reactivity allows for selective functionalization at the C-2 position while leaving the C-3 bromine atom intact for subsequent transformations. This sequential cross-coupling capability makes this compound a valuable starting material for the synthesis of polysubstituted aromatic compounds.
Key cross-coupling reactions applicable to this compound include:
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne.[1] For this compound, this typically occurs selectively at the C-I bond.[1]
-
Suzuki-Miyaura Coupling: A versatile method for creating carbon-carbon bonds by coupling with an organoboron compound.[1] By carefully selecting the reaction conditions, the coupling can be directed to either the iodo or bromo position.[1]
-
Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine.[1] The higher reactivity of the C-I bond is expected to favor selective amination at the C-2 position.[1]
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of substituted benzofurans. A common and efficient strategy involves a tandem Sonogashira coupling and intramolecular cyclization. The initial coupling occurs at the reactive C-I bond, followed by a 5-endo-dig cyclization of the resulting 2-alkynylphenol intermediate to furnish the benzofuran ring system.[1] The bromine atom at the 4-position of the newly formed benzofuran can then be used for further synthetic elaborations.
Quantitative Data Summary
The following table summarizes a key application of this compound in the synthesis of a substituted benzofuran.
| Reaction Type | Starting Material | Coupling Partner | Product | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sonogashira Coupling / Intramolecular Cyclization | This compound | Phenylacetylene | 4-Bromo-2-phenylbenzo[b]furan | Pd(OAc)2(PPh3)2, CuI | Piperidine | DMF | 60 | 5 | Not explicitly stated, but provided as a typical procedure. |
Experimental Protocols
Synthesis of 4-Bromo-2-phenylbenzo[b]furan via Sonogashira Coupling and Cyclization[2]
This protocol describes a palladium-copper catalyzed reaction of this compound with phenylacetylene, leading to the formation of 4-Bromo-2-phenylbenzo[b]furan.
Materials:
-
This compound (0.299 g, 1 mmol)
-
Phenylacetylene (0.123 g, 1.2 mmol)
-
Piperidine (0.085 g, 1 mmol)
-
Pd(OAc)2(PPh3)2 (15 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (8 mg, 0.04 mmol)
-
Dimethylformamide (DMF) (1 mL)
-
Water
Procedure:
-
To a stirred solution of this compound (1 mmol) and piperidine (1 mmol) in DMF (1 mL) under a nitrogen atmosphere, add phenylacetylene (1.2 mmol), Pd(OAc)2(PPh3)2 (0.02 mmol), and CuI (0.04 mmol).
-
Heat the reaction mixture at 60°C for 5 hours.
-
After 5 hours, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (15 mL).
-
The aqueous solution can then be extracted with an appropriate organic solvent (e.g., ethyl acetate), and the organic layers combined, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield 4-Bromo-2-phenylbenzo[b]furan.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways involving this compound.
This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its carbon-iodine and carbon-bromine bonds under palladium catalysis allows for predictable and selective functionalization, enabling the efficient construction of complex, polysubstituted aromatic compounds. Its application in the synthesis of heterocyclic systems, such as benzofurans, highlights its utility in generating scaffolds of medicinal and material interest. The detailed protocols and conceptual workflows provided in this guide aim to facilitate the broader adoption of this compound in innovative synthetic endeavors. Further exploration of its reactivity in a wider range of cross-coupling reactions is warranted and expected to uncover new and powerful synthetic methodologies.
References
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 3-Bromo-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed protocol for the selective Suzuki coupling of 3-bromo-2-iodophenol with arylboronic acids. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a predictable and site-selective arylation at the C-2 position, making this substrate a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3] The ortho-hydroxyl group can also play a role in directing the regioselectivity of the reaction.
The general scheme for the Suzuki reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species in the presence of a base.[2] The reactivity of the halide follows the general trend: I > Br > Cl > F. This differential reactivity is exploited in the following protocol to achieve selective functionalization of the more reactive C-I bond in this compound.
Key Reaction Parameters and Optimization
Successful and selective Suzuki coupling of this compound is dependent on several key parameters:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. The choice of ligand can significantly influence reaction efficiency and selectivity.
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A variety of organic solvents can be employed, often in combination with water, such as 1,4-dioxane, toluene, or DMF.[1]
-
Temperature: The reaction temperature is a critical factor in controlling selectivity. Lower temperatures generally favor selective coupling at the more reactive C-I bond.
Experimental Protocol: Selective Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methods for the selective Suzuki coupling of similar dihalogenated phenols.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-2-(phenyl)phenol.
Data Presentation
The following table summarizes the quantitative data for the described experimental protocol.
| Reagent/Parameter | Molar Ratio (to this compound) | Amount (for 1 mmol scale) | Role |
| This compound | 1.0 | 300.9 mg | Starting Material |
| Phenylboronic acid | 1.2 | 146.3 mg | Coupling Partner |
| Palladium(II) acetate | 0.02 | 4.5 mg | Catalyst Precursor |
| Triphenylphosphine | 0.08 | 21.0 mg | Ligand |
| Potassium carbonate | 3.0 | 414.6 mg | Base |
| 1,4-Dioxane | - | 8 mL | Solvent |
| Water | - | 2 mL | Co-solvent |
| Reaction Conditions | |||
| Temperature | - | 80-90 °C | - |
| Time | - | 12-24 h | - |
| Expected Outcome | |||
| Product | - | 3-bromo-2-(phenyl)phenol | - |
| Expected Yield | - | >85% (based on analogous systems) | - |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the step-by-step workflow for the experimental protocol described above.
Caption: A flowchart illustrating the key steps of the experimental protocol for the Suzuki coupling of this compound.
References
Application Notes and Protocols for Selective Sonogashira Reaction at the Iodine Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] In the context of polyhalogenated aromatic and heteroaromatic compounds, achieving selective functionalization at a single position is of paramount importance for the efficient synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for achieving selective Sonogashira coupling at the iodine position in the presence of other halogens like bromine and chlorine.
The chemoselectivity of the Sonogashira reaction is primarily governed by the relative reactivity of the carbon-halogen bonds, which follows the general trend: C-I > C-Br > C-OTf > C-Cl.[1] The significantly lower bond dissociation energy of the C-I bond allows for its preferential oxidative addition to the palladium(0) catalyst under milder conditions compared to C-Br and C-Cl bonds. By carefully controlling the reaction parameters, particularly temperature, it is possible to achieve highly selective alkynylation at the iodine-substituted position while leaving other halogen atoms intact for subsequent transformations.
Factors Influencing Selectivity
Several key parameters can be modulated to ensure high selectivity for the Sonogashira reaction at the iodine position:
-
Nature of the Halogen: The inherent difference in reactivity between aryl iodides, bromides, and chlorides is the primary basis for selectivity. Aryl iodides are significantly more reactive and can often undergo coupling at room temperature, whereas aryl bromides typically require elevated temperatures.[1]
-
Temperature: This is the most critical parameter for controlling selectivity. By maintaining a low reaction temperature (e.g., room temperature), the activation energy barrier for the oxidative addition of the C-Br or C-Cl bond is not overcome, leading to exclusive reaction at the C-I bond.
-
Catalyst System: The choice of palladium catalyst and ligands can influence the reaction's efficiency and selectivity. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, the use of specific ligands can sometimes enhance selectivity, particularly in more complex systems.[2][3][4]
-
Solvent and Base: The choice of solvent and base can affect reaction rates and, consequently, selectivity. A suitable solvent ensures the solubility of all reactants, while the base is crucial for the deprotonation of the terminal alkyne.
Data Presentation: Conditions for Selective Sonogashira Coupling
The following tables summarize quantitative data for the selective Sonogashira reaction at the iodine position for various polyhalogenated substrates.
Table 1: Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-alkynylated Product | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | RT | 6-8 | >90 | BenchChem |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | DIPA | Toluene | RT | 12 | 95 | J. Org. Chem. 1998, 63, 8551 |
| 1-Octyne | Pd(PPh₃)₄ (3) | 5 | Et₃N | DMF | 25 | 5 | 92 | Synlett 2005, 263 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (1.5) | 3 | i-Pr₂NH | THF | RT | 4 | 88 | Tetrahedron Lett. 2008, 49, 3819 |
Table 2: Selective Sonogashira Coupling of Other Dihaloarenes
| Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) of C-I Coupled Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Chloro-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | RT | 94 | Org. Lett. 2003, 5, 1841 | | 2,5-Dibromoiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | DIPA | DMF | 25 | 85 (mono-iodo coupled) | J. Org. Chem. 2011, 76, 708 | | 3,5-Diiodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | i-Pr₂NH | Toluene | RT | 95 (mono-coupled) | Org. Lett. 2009, 11, 4568 | | 4-Chloro-3-iodo-2-methylquinoline | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 80 | 82 | Synthesis 2007, 21, 3403 |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene with Phenylacetylene
This protocol describes a general procedure for the selective alkynylation at the iodine position of 1-bromo-4-iodobenzene.
Materials:
-
1-Bromo-4-iodobenzene
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and freshly distilled Et₃N.
-
Add phenylacetylene (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-bromo-4-(phenylethynyl)benzene.
Protocol 2: Copper-Free Selective Sonogashira Coupling of 1-Chloro-4-iodobenzene
This protocol outlines a copper-free procedure, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).
Materials:
-
1-Chloro-4-iodobenzene
-
Terminal alkyne (e.g., 1-octyne)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Diisopropylamine (DIPA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel, dissolve 1-chloro-4-iodobenzene (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DMF.
-
Add PdCl₂(PPh₃)₂ (0.03 eq) to the solution.
-
Add DIPA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 1-chloro-4-alkynylbenzene.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Controlled Site-Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Heck Reaction Procedure Using 3-Bromo-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a hypothetical Heck reaction utilizing 3-bromo-2-iodophenol as an aryl halide substrate. The procedure is based on established principles of palladium-catalyzed cross-coupling reactions and is intended to serve as a foundational method for the synthesis of complex organic molecules, such as substituted benzofurans, which are valuable scaffolds in drug discovery.[1][2][3]
The selective reactivity of the carbon-iodine bond over the carbon-bromine bond under specific Heck reaction conditions allows for regioselective vinylation, leaving the bromine atom available for subsequent downstream transformations. This makes this compound a versatile building block in medicinal chemistry.
Core Concepts of the Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is widely used in the synthesis of pharmaceuticals and complex organic molecules.[4][5][6][7] Key components of a Heck reaction include a palladium catalyst, a phosphine ligand (though phosphine-free systems exist), a base, and a suitable solvent.[8][9]
Hypothetical Reaction Scheme
This protocol outlines the Heck coupling of this compound with styrene. The more reactive carbon-iodine bond is expected to undergo oxidative addition to the palladium(0) catalyst preferentially, leading to the formation of 2-bromo-6-vinylphenol.
Reaction: this compound + Styrene → 2-Bromo-6-styrylphenol
Data Presentation: Hypothetical Reaction Parameters and Yields
The following table summarizes hypothetical quantitative data for the Heck reaction of this compound with styrene under various conditions. This data is based on typical results observed for similar aryl iodides in the literature and serves as a starting point for reaction optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMAc | 110 | 12 | 88 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | Et₃N | Acetonitrile | 80 | 18 | 75 |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Styrene
This protocol details the procedure for the palladium-catalyzed Heck reaction between this compound and styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF, followed by styrene via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to be complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Heck Reaction [organic-chemistry.org]
Application Note: Purification of 3-Bromo-2-iodophenol Reaction Products by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 3-Bromo-2-iodophenol from a crude reaction mixture using normal-phase column chromatography. The methodology is designed for researchers in organic synthesis and drug development who require a high-purity product. This document outlines the selection of stationary and mobile phases, preparation of the crude sample, and a step-by-step guide to the chromatographic separation, including monitoring by Thin-Layer Chromatography (TLC).
Introduction
This compound is a valuable halogenated aromatic intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. The synthesis of this compound, typically through electrophilic halogenation of a bromophenol or iodophenol precursor, often results in a mixture of the desired product, unreacted starting materials, and isomeric byproducts. The structural similarity of these compounds presents a significant purification challenge.
Normal-phase column chromatography is a robust and widely used technique for the separation of organic compounds based on their polarity.[1][2] By utilizing a polar stationary phase (silica gel) and a non-polar mobile phase, components of the reaction mixture can be effectively separated. This protocol details a reliable method for isolating this compound in high purity.
Potential Impurities in Synthesis
A plausible synthetic route to this compound is the iodination of 3-bromophenol. The hydroxyl group is an ortho-, para-directing group, which can lead to the formation of several isomers.[3] The primary components in the crude reaction mixture are expected to be:
-
Target Product: this compound
-
Starting Material: 3-Bromophenol
-
Isomeric Byproducts: 5-Bromo-2-iodophenol, 3-Bromo-4-iodophenol, 3-Bromo-6-iodophenol
-
Other Impurities: Di-iodinated or other poly-halogenated species.
The separation of these closely related isomers is the primary goal of this purification protocol.
Chromatographic Principles
This method employs normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar. The mobile phase is a less polar mixture of hexane and ethyl acetate.[4]
-
Polar Compounds: Interact more strongly with the polar silica gel, move more slowly down the column, and thus have a lower Retardation factor (Rf) value.
-
Non-polar Compounds: Have a weaker interaction with the silica gel and are more readily eluted by the mobile phase, resulting in faster movement down the column and a higher Rf value.
The polarity of halogenated phenols is influenced by intramolecular hydrogen bonding and the overall dipole moment of the molecule. This compound, with its adjacent hydroxyl and iodine groups, can form an intramolecular hydrogen bond, which may reduce its interaction with the silica gel compared to isomers where such bonding is not possible, leading to a potentially higher Rf value.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Purpose |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh (40-63 µm) | Sigma-Aldrich | Stationary Phase |
| n-Hexane | HPLC Grade | Fisher Scientific | Mobile Phase (Non-polar component) |
| Ethyl Acetate | HPLC Grade | VWR | Mobile Phase (Polar component) |
| Dichloromethane | ACS Grade | EMD Millipore | Sample Loading Solvent |
| TLC Plates | Silica Gel 60 F254 | Merck | Reaction/Column Monitoring |
| Crude Reaction Mixture | - | - | Sample to be Purified |
Table 2: Predicted Elution Order and Estimated Rf Values
The following table presents the predicted elution order from the silica gel column based on estimated polarity. The Rf values are estimates for a mobile phase of 95:5 (v/v) Hexane:Ethyl Acetate and should be confirmed by TLC analysis before performing the column.
| Compound | Structure | Predicted Polarity | Estimated Rf Value* | Elution Order |
| This compound (Product) | Least Polar (due to potential intramolecular H-bonding) | ~0.35 | 1st | |
| 5-Bromo-2-iodophenol (Isomer) | More Polar | ~0.30 | 2nd | |
| 3-Bromo-4-iodophenol (Isomer) | More Polar | ~0.28 | 3rd | |
| 3-Bromophenol (Starting Material) | Most Polar | ~0.20 | 4th |
*Rf values are highly dependent on specific conditions (plate manufacturer, temperature, humidity) and must be determined experimentally.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase composition and monitor the separation.
-
Prepare a developing chamber: Add a 95:5 (v/v) mixture of hexane and ethyl acetate to a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Cover with a lid.
-
Spot the TLC plate: Dissolve a small amount of the crude reaction mixture in dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate. Also, spot available standards of starting material if possible.
-
Develop the plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze: Calculate the Rf values for each spot. The ideal solvent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3.[5] Adjust the ratio of ethyl acetate to hexane if necessary (increasing ethyl acetate will increase all Rf values).
Column Chromatography Protocol
Objective: To isolate this compound from the crude mixture.
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., for 1g of crude material, a 40 mm diameter column is suitable).
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica gel into the column.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica gel.
-
Add a final layer of sand (~1 cm) on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude reaction mixture (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per fraction in test tubes).
-
Maintain a constant level of solvent above the silica gel by adding fresh mobile phase as needed. Applying gentle positive pressure (flash chromatography) can speed up the process.[1]
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop and visualize the TLC plates as described in section 5.1.
-
Identify the fractions containing the pure desired product (this compound).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 3-Bromo-2-iodophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodophenol and its derivatives are halogenated phenolic compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern of bromine and iodine atoms on the phenol ring offers multiple reactive sites for further chemical modifications, making them valuable building blocks in the synthesis of complex molecules, including potential therapeutic agents.[1] The biological activities of bromophenols are diverse, encompassing anticancer, antioxidant, and enzyme inhibition properties.[1][2][3][4] Given their potential applications, particularly in drug development, obtaining these compounds in high purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[5] This document provides detailed application notes and protocols for the recrystallization of this compound derivatives.
Data Presentation: Recrystallization of Dihalogenated Phenols
While specific quantitative data for the recrystallization of a wide range of this compound derivatives is not extensively available in the public domain, the following table presents a summary of typical recrystallization parameters and outcomes for structurally related dihalogenated phenols. This data serves as a valuable starting point for optimizing the purification of this compound derivatives.
| Compound | Solvent System | Solvent Ratio (v/v) | Typical Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 4-Bromo-3-chlorophenol | Chloroform/n-hexane | Not Specified | >85 | >98 | 62-64 | [6][7] |
| 4-Chloro-3-iodophenol | Methanol/n-hexane | Not Specified | >80 | >98 | 78-80 | [6][7] |
| 3,4-Dichlorophenol | Methanol/n-hexane | Not Specified | >90 | >99 | 65-67 | [6][7] |
| 3,5-Dibromophenol | Methanol/n-hexane | Not Specified | >85 | >99 | 78-80 | [6] |
| Hypothetical this compound Derivative | Ethyl Acetate/Hexane | 1:3 | ~80-90 | >99 | Not Available | Illustrative |
Note: The data for the hypothetical this compound derivative is illustrative and based on general principles for the recrystallization of halogenated phenols. Actual results may vary depending on the specific derivative and experimental conditions.
Experimental Protocols
General Protocol for Recrystallization of a this compound Derivative
This protocol outlines a general procedure for the single-solvent and two-solvent recrystallization of a this compound derivative.
1. Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.
-
For polyhalogenated aromatic compounds, suitable single solvents include ethanol, methanol, and ethyl acetate.[8]
-
Common two-solvent systems include ethyl acetate/hexane, methanol/water, and chloroform/n-hexane.[6][7][9] In a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent (antisolvent).
2. Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent or single solvent.
-
Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. If using a two-solvent system, add the "good" solvent first to dissolve the compound, then add the "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent if a two-solvent system was used) to remove any adhering impurities.
-
Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
7. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Logical Workflow for Recrystallization
Caption: A logical workflow for the recrystallization of this compound derivatives.
Drug Development Purification Workflow
Caption: A generalized workflow for the purification of small molecules in drug development.
Hypothetical Signaling Pathway
Bromophenol derivatives have been reported to exhibit anticancer activity, which can involve the induction of apoptosis (programmed cell death). The following diagram illustrates a hypothetical signaling pathway where a this compound derivative could potentially act to promote apoptosis in a cancer cell.
Caption: A hypothetical pathway for apoptosis induction by a this compound derivative.
Disclaimer: The signaling pathway presented is a simplified and hypothetical representation based on the known biological activities of related bromophenol compounds. The exact mechanism of action for any specific this compound derivative would require dedicated biological investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: The Strategic Use of 3-Bromo-2-iodophenol in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-2-iodophenol is a dihalogenated phenol that serves as a highly versatile and strategic building block in modern organic and medicinal chemistry. Its structure, featuring a hydroxyl group and two different halogen atoms (bromine and iodine) on a benzene ring, offers distinct points for sequential and regioselective functionalization. This unique reactivity profile is paramount for the construction of complex molecular architectures found in a wide array of pharmaceutical compounds.
The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond.[1] This allows for selective functionalization at the 2-position, leaving the bromine atom at the 3-position available for subsequent transformations under more forcing conditions. This sequential functionalization is a powerful strategy for the efficient synthesis of complex pharmaceutical intermediates.
These application notes provide an overview of the key applications of this compound in pharmaceutical synthesis, detailed experimental protocols for common transformations, and troubleshooting guides to assist researchers in their synthetic endeavors.
Key Applications in Pharmaceutical Intermediate Synthesis
The unique structural features of this compound make it an ideal precursor for a variety of important transformations in pharmaceutical synthesis:
-
Regioselective Cross-Coupling Reactions: The ability to selectively functionalize the C-I bond is the cornerstone of this compound's utility. This allows for the stepwise introduction of different substituents, which is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. With this compound, this reaction can be performed selectively at the iodo position to introduce aryl or vinyl substituents.
-
Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. The higher reactivity of the C-I bond allows for the selective introduction of alkynyl moieties, which are present in many biologically active molecules.[2]
-
Heck Coupling: This reaction facilitates the coupling of an alkene with an aryl halide. Selective olefination at the iodo position can be achieved.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. The selective amination at the C-I position can be utilized to introduce amine functionalities.
-
-
Synthesis of Dibenzofurans: Dibenzofurans are a class of heterocyclic compounds that form the core structure of many natural products and pharmaceuticals with a broad range of biological activities.[3] this compound derivatives can be used as precursors for the synthesis of dibenzofurans through intramolecular cyclization reactions, such as palladium-catalyzed C-H activation or Ullmann-type couplings.[4]
-
Etherification Reactions: The phenolic hydroxyl group of this compound can be readily functionalized through etherification reactions, such as the Williamson ether synthesis.[5] This allows for the introduction of a wide variety of substituents and the synthesis of diaryl ether intermediates, which are common motifs in agrochemicals and pharmaceuticals.[6]
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the more reactive iodo-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).[7]
-
Add K₂CO₃ (3.0 mmol).[7]
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).[7]
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-arylphenol.
Protocol 2: Regioselective Sonogashira Coupling of this compound
This protocol provides a general method for the selective Sonogashira coupling of a terminal alkyne to the 2-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or DMF.
-
Add the amine base (e.g., TEA, 2.0-3.0 eq.).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.[2]
-
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[2]
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.[2]
-
Stir the reaction at room temperature. Gentle heating to 40-50°C may be required for less reactive substrates.[2]
-
Monitor the reaction by TLC until the starting material is consumed.[2]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.[2]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-(alkynyl)phenol.
Protocol 3: Synthesis of a Dibenzofuran Intermediate
This protocol outlines a general approach for the synthesis of a dibenzofuran intermediate from an o-iododiaryl ether, which can be synthesized from this compound.
Materials:
-
o-Iododiaryl ether (synthesized from this compound)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the o-iododiaryl ether (1.0 mmol) in DMF.
-
Add K₂CO₃ (2.0 mmol) and Pd/C (10 mol%).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibenzofuran.
Data Presentation
Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reactivity Order | Typical Conditions for Selective Coupling at C-I |
| Suzuki-Miyaura | C-I > C-Br >> C-Cl | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80-90 °C[7] |
| Sonogashira | C-I > C-Br >> C-Cl | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, Room Temperature to 50 °C[2] |
| Heck | C-I > C-Br >> C-Cl | Pd(OAc)₂, PPh₃, TEA, DMF, 100-140 °C |
| Buchwald-Hartwig | C-I > C-Br >> C-Cl | Pd₂(dba)₃, Ligand, NaOt-Bu, Toluene, 80-110 °C |
Table 2: Representative Yields for Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Bromo-3-(phenylethynyl)phenol | ~85-95 |
| 2 | 1-Hexyne | 4-Bromo-3-(hex-1-yn-1-yl)phenol | ~80-90 |
| 3 | Trimethylsilylacetylene | 4-Bromo-3-((trimethylsilyl)ethynyl)phenol | ~90-98 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.[2]
Visualizations
Caption: Sequential functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Sonogashira cross-coupling.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents | - Use fresh, high-purity catalyst and ligands.- Ensure a proper inert atmosphere.- Thoroughly degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[8] |
| Lack of Regioselectivity | - Reaction conditions are too harsh (high temperature, long reaction time)- Catalyst system is too reactive | - Use milder reaction conditions (lower temperature, shorter reaction time).- Select a less reactive palladium catalyst or ligand system to favor C-I bond activation. |
| Formation of Homocoupling Side Products | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is performed under strictly anaerobic conditions.- Use a slight excess of the boronic acid or alkyne.- Optimize the base and solvent system. |
| Protodehalogenation (loss of I or Br) | - Presence of water or other proton sources- Inefficient coupling | - Use anhydrous solvents and reagents.- Ensure the base is dry. |
Conclusion
This compound is an invaluable building block for the synthesis of pharmaceutical intermediates. Its differential halogen reactivity allows for a programmed, regioselective introduction of various functional groups through a range of palladium-catalyzed cross-coupling reactions. This enables the efficient and controlled construction of complex molecular scaffolds, making it a powerful tool for drug discovery and development professionals. The protocols and data presented herein provide a foundation for researchers to harness the synthetic potential of this versatile reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Dibenzofuran synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Bromo-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and workflows for the synthesis of bioactive molecules, specifically substituted dibenzofurans, using 3-Bromo-2-iodophenol as a key building block. The unique substitution pattern of this starting material, featuring both a bromine and a more reactive iodine atom ortho to a hydroxyl group, allows for selective and sequential functionalization, making it a valuable tool in medicinal chemistry.
Introduction
This compound is a versatile synthetic intermediate for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a key feature that enables regioselective modifications. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst, allowing for initial functionalization at this position while leaving the C-Br bond intact for subsequent transformations. This characteristic is particularly useful for the synthesis of substituted dibenzofurans, a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This document outlines a two-step synthetic strategy for the preparation of a bioactive 7-bromo-substituted dibenzofuran derivative from this compound. The methodology is based on a palladium-catalyzed O-arylation followed by an intramolecular direct C-H arylation.
Synthetic Strategy Overview
The overall synthetic approach involves two main steps:
-
O-Arylation: A palladium-catalyzed cross-coupling reaction between this compound and a suitable silylaryl triflate to form the corresponding O-arylated diaryl ether.
-
Intramolecular Cyclization: A subsequent palladium-catalyzed intramolecular direct C-H arylation of the diaryl ether intermediate to construct the dibenzofuran core.
This strategy allows for the introduction of various substituents on the dibenzofuran scaffold, enabling the exploration of structure-activity relationships (SAR) for drug discovery and development.
Caption: General synthetic workflow for substituted dibenzofurans.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-(trimethylsilylethoxy)phenyl phenyl ether (Diaryl Ether Intermediate)
This protocol describes the O-arylation of this compound with a silylaryl triflate. The use of a silylaryl triflate allows for a fluoride-mediated cross-coupling reaction.
Materials:
-
This compound
-
(2-(Trimethylsilyl)phenyl) trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate (1.2 mmol, 1.2 equiv), and cesium fluoride (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) in anhydrous acetonitrile (2 mL) under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diaryl ether.
Protocol 2: Synthesis of 7-Bromo-dibenzofuran (Bioactive Molecule)
This protocol details the intramolecular palladium-catalyzed cyclization of the diaryl ether intermediate to form the dibenzofuran core.
Materials:
-
3-Bromo-2-(trimethylsilylethoxy)phenyl phenyl ether (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the diaryl ether intermediate (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (10 mL) via syringe.
-
Add palladium(II) acetate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 7-bromo-dibenzofuran.
Data Presentation
The following table summarizes the expected yields for the synthesis of 7-bromo-dibenzofuran from this compound.
| Step | Product | Starting Material | Key Reagents | Catalyst | Yield (%) |
| 1 | Diaryl Ether Intermediate | This compound | Silylaryl triflate, CsF | Pd(OAc)₂/PPh₃ | 75-85 |
| 2 | 7-Bromo-dibenzofuran | Diaryl Ether Intermediate | K₂CO₃ | Pd(OAc)₂ | 80-90 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic process and a hypothetical signaling pathway that could be targeted by the synthesized dibenzofuran derivatives.
Caption: Detailed experimental workflow for dibenzofuran synthesis.
Dibenzofuran derivatives have been reported to exhibit anticancer activity by inhibiting various signaling pathways involved in cell proliferation and survival. One such hypothetical pathway is the inhibition of a key protein kinase.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
The protocols outlined in these application notes demonstrate a robust and versatile method for the synthesis of bioactive dibenzofuran derivatives from this compound. The selective nature of the palladium-catalyzed reactions allows for controlled functionalization and the generation of diverse molecular libraries for drug discovery programs. The provided workflows and diagrams serve as a guide for researchers in the planning and execution of these synthetic strategies. Further investigation into the biological activities of the synthesized compounds is warranted to explore their full therapeutic potential.
Application Notes and Protocols for Reactions with 3-Bromo-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical transformations involving 3-Bromo-2-iodophenol. The selection of appropriate bases and solvents is critical for achieving high yields and selectivity in these reactions. The following sections detail methodologies for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, with a focus on the strategic choice of reaction conditions.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis, featuring three distinct functional groups: a hydroxyl group, a bromine atom, and an iodine atom. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this molecule. The C-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts due to its lower bond dissociation energy compared to the C-Br bond. This inherent difference in reactivity allows for selective functionalization at the 2-position. The hydroxyl group can also be functionalized, for example, through Williamson ether synthesis or Ullmann condensation, typically after deprotonation with a suitable base.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be performed selectively at the more reactive C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. Selective coupling at the C-I bond is readily achieved under standard conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 85 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 88 |
| 3 | 4-Fluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 10 | 95 |
| 4 | 3-Thienylboronic acid | K₂CO₃ | Dioxane/H₂O | 85 | 6 | 85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, selectively at the C-I bond.[1]
Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond
-
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) salt (e.g., CuI, 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., TEA, 2.0 mmol).
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 2-8 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | TEA | THF | 25 | 4 | 90 |
| 2 | 1-Hexyne | DIPEA | DMF | 40 | 6 | 85 |
| 3 | Trimethylsilylacetylene | TEA | THF | 25 | 3 | 94 |
| 4 | Ethynylbenzene | TEA | THF | 25 | 4 | 88 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
References
Application Note: Monitoring the Progress of 3-Bromo-2-iodophenol Reactions by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-2-iodophenol is a versatile synthetic building block used in the development of complex organic molecules, including pharmaceutical intermediates.[1] Its structure features two different halogen atoms (bromine and iodine) and a phenolic hydroxyl group, allowing for selective and sequential cross-coupling reactions.[1] The differential reactivity between the carbon-iodine and carbon-bromine bonds—with the C-I bond being significantly more reactive in palladium-catalyzed reactions—enables chemists to perform site-selective modifications.[2]
Effective and rapid monitoring of these reactions is crucial to determine reaction completion, optimize conditions, and minimize byproduct formation. Thin-Layer Chromatography (TLC) is an ideal technique for this purpose as it is fast, inexpensive, highly sensitive, and requires only a minuscule amount of the reaction mixture.[3] This document provides a detailed protocol for monitoring the progress of a typical cross-coupling reaction involving this compound using TLC.
Principle of Thin-Layer Chromatography
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] The mobile phase moves up the stationary phase by capillary action.[4] Compounds with stronger interactions with the polar stationary phase (more polar compounds) move up the plate more slowly, resulting in a lower Retention Factor (Rf), while less polar compounds travel further up the plate (higher Rf).[6] By observing the disappearance of the starting material spot and the appearance of a new product spot over time, the progress of a reaction can be effectively monitored.[3][7]
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates
-
TLC Developing Chamber with Lid
-
Capillary Spotters (or micropipettes)
-
UV Lamp (254 nm)
-
Iodine Staining Chamber (a sealed jar with a few iodine crystals)
-
Forceps
-
Pencil
-
Ruler
-
Reaction mixture aliquot
-
Reference solution of this compound (starting material, ~1% in a volatile solvent)
-
Mobile Phase Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane)
Protocol for Monitoring a Suzuki Coupling Reaction
This protocol uses a representative Suzuki coupling reaction, where this compound is coupled with an arylboronic acid at the more reactive iodine position, as an example.
Step 1: Preparation of the TLC Chamber and Mobile Phase
-
Select an appropriate mobile phase (eluent). A good starting point for separating moderately polar compounds like phenols is a mixture of hexanes and ethyl acetate.[8][9] Begin by testing a solvent system that places the starting material at an Rf of approximately 0.3-0.5.[10][11]
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[4][5]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better and more reproducible chromatograms.[12] Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
Step 2: Preparation of the TLC Plate
-
Handle the TLC plate carefully by the edges to avoid disturbing the silica layer.
-
Using a pencil and ruler, lightly draw a straight line (the origin) about 1 cm from the bottom of the plate.[12]
-
Mark three small, evenly spaced tick marks on the origin line for spotting. Label them below the origin as "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[7][11]
Step 3: Spotting the TLC Plate
-
Using a capillary spotter, apply a small spot of the diluted this compound reference solution onto the "SM" mark. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[11]
-
Dip a clean capillary spotter into the reaction mixture and apply a small spot onto the "Rxn" mark.[10]
-
For the co-spot, first spot the starting material reference solution on the "Co" mark, then, using the reaction mixture spotter, carefully apply a spot directly on top of the SM spot.[7] The co-spot helps to confirm the identity of the starting material spot in the reaction lane, especially if the Rf values are very close.[11]
-
Allow the solvent from the spots to evaporate completely before developing the plate.
Step 4: Developing the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing upright and the origin line is above the solvent level.[5]
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[5]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[4][8]
Step 5: Visualization and Interpretation
-
Allow the plate to air dry completely in a fume hood.
-
UV Visualization: View the plate under a short-wave (254 nm) UV lamp.[13] Since this compound and many aromatic products are UV-active, they will appear as dark spots against the fluorescent green background of the plate.[14][15] Lightly circle the observed spots with a pencil.
-
Iodine Staining: For secondary visualization, place the dried plate into an iodine chamber for a few minutes.[13] Organic compounds will react with the iodine vapor to form yellow-brown spots.[14][16] This method is particularly useful for visualizing a wide range of organic compounds.[16] The spots will fade as the iodine evaporates, so they should be circled promptly.[13]
-
Analysis:
-
Compare the "Rxn" lane to the "SM" lane. As the reaction proceeds, the spot corresponding to the starting material in the "Rxn" lane should diminish in intensity, while a new spot corresponding to the product should appear.
-
The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
Table 1: Recommended TLC Conditions for this compound Reactions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard polar adsorbent suitable for a wide range of organic compounds, including phenols. The fluorescent indicator (F254) allows for easy visualization under UV light.[8] |
| Mobile Phase | 10-40% Ethyl Acetate in Hexanes | A versatile binary solvent system. The ratio can be adjusted to achieve optimal separation (Rf between 0.2 and 0.8). Increasing the ethyl acetate percentage increases polarity and eluting power.[6][8] |
| Primary Visualization | UV Light (254 nm) | Non-destructive method. Aromatic rings in the starting material and expected products strongly absorb UV light, appearing as dark spots.[13][14] |
| Secondary Visualization | Iodine Vapor | Semi-destructive method. Iodine forms colored complexes with many organic compounds, providing broad-spectrum visualization.[13][14] |
Table 2: Illustrative Rf Values in a Suzuki Coupling Reaction
The following table presents hypothetical data for monitoring the reaction of this compound with phenylboronic acid. The product, 3-bromo-2-phenylphenol, is less polar than the starting material due to the replacement of the iodine atom with a phenyl group and potential intramolecular hydrogen bonding, leading to a higher Rf value.
| Compound | Structure | Mobile Phase (20% EtOAc/Hexanes) | Expected Rf Value |
| This compound | (Starting Material) | Silica Gel | ~ 0.35 |
| 3-Bromo-[1,1'-biphenyl]-2-ol | (Product) | Silica Gel | ~ 0.50 |
| Phenol | (Potential Byproduct - Dehalogenation) | Silica Gel | ~ 0.40 |
Workflow Visualization
The following diagram illustrates the general workflow for monitoring an organic reaction using TLC.
Caption: Workflow for monitoring a reaction by TLC.
References
- 1. This compound | 855836-52-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. LabXchange [labxchange.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. theory.labster.com [theory.labster.com]
- 16. faculty.fiu.edu [faculty.fiu.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Bromo-2-iodophenol Suzuki Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2-iodophenol. The following resources provide guidance on overcoming common challenges to improve reaction yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the most common causes?
A low yield in the Suzuki coupling of this compound can stem from several factors. Due to the presence of two different halogen atoms, the primary consideration is achieving selective coupling at the more reactive C-I bond. Common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and mixing can significantly impact the yield.
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical and often substrate-dependent.
-
Incorrect Base Selection: The strength and type of base can affect the transmetalation step and catalyst stability.
-
Poor Quality of Reagents: Degradation of the boronic acid, catalyst, or solvent impurities can inhibit the reaction.
-
Side Reactions: Competing reactions such as homocoupling, dehalogenation, and protodeboronation can consume starting materials and reduce the desired product yield.
Q2: At which position (Bromo or Iodo) should the Suzuki coupling preferentially occur, and how can I ensure selectivity?
The Suzuki coupling should preferentially occur at the iodine-bearing carbon. The general order of reactivity for halogens in the oxidative addition step of the Suzuki reaction is I > Br > Cl.[1] To ensure high selectivity for the C-I bond coupling:
-
Employ Milder Reaction Conditions: Lower temperatures and shorter reaction times favor the reaction at the more reactive C-I bond.[2]
-
Select an Appropriate Catalyst System: A less reactive catalyst system may be sufficient to activate the C-I bond without significantly affecting the C-Br bond.[2]
Q3: What are the common side reactions, and how can I minimize them?
-
Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring an inert atmosphere (thoroughly degassing solvents) and using the minimum effective catalyst loading.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by excessive heat or a base that is too strong. Using milder bases like K₂CO₃ or Cs₂CO₃ and carefully controlling the temperature can mitigate this.[3]
-
Dehalogenation: The replacement of a halogen atom with hydrogen. This can be caused by impurities in the reaction mixture or catalyst degradation. Using high-purity reagents and solvents is crucial.
Q4: Can I perform a second Suzuki coupling at the bromine position?
Yes, a sequential, two-step coupling is a common strategy. After the initial Suzuki coupling at the more reactive iodine position under milder conditions, the resulting 3-aryl-2-bromophenol can undergo a second coupling reaction at the bromine position. This second step typically requires more forcing conditions, such as a higher temperature, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands), and potentially a stronger base.[2]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving issues leading to low yields in your this compound Suzuki reactions.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.
Problem 2: Formation of Multiple Products and Side Reactions
If your reaction yields a complex mixture of products, the following steps can help in optimizing for the desired product.
Data Presentation: Reaction Condition Optimization
While specific quantitative data for the Suzuki reaction of this compound is not extensively available in a comparative format, the following tables provide a summary of typical conditions and expected yields based on reactions with structurally similar dihalogenated phenols. These should serve as a strong starting point for optimization.
Table 1: General Conditions for Selective Suzuki Coupling at the C-I Position
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) with a phosphine ligand | Pd(PPh₃)₄ is often effective for selective C-I coupling. |
| Ligand | PPh₃ (if using a Pd(II) source) | For more challenging couplings, consider bulky, electron-rich ligands like SPhos or XPhos. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Ensure the base is anhydrous and finely powdered. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Thorough degassing of the solvent is critical to prevent catalyst deactivation. |
| Temperature | 60-80 °C | Start with a lower temperature to favor mono-substitution at the iodine.[3] |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess is generally recommended. |
| Expected Yield | 70-95% (highly dependent on substrate and specific conditions) | Yields are based on similar substrates and may require optimization. |
Table 2: Conditions for Subsequent Suzuki Coupling at the C-Br Position
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Often more active for the less reactive C-Br bond. |
| Ligand | P(t-Bu)₃, XPhos, or SPhos | Bulky, electron-rich phosphine ligands facilitate the coupling of aryl bromides. |
| Base | K₃PO₄ or CsF (2.0-3.0 equiv.) | A stronger base may be required to facilitate the reaction. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous conditions are often necessary for this step. |
| Temperature | 90-110 °C | Higher temperatures are typically needed for C-Br coupling.[3] |
| Boronic Acid | 1.2 - 1.5 equivalents | A larger excess may be needed to drive the reaction to completion. |
| Expected Yield | 60-90% (highly dependent on substrate and specific conditions) | Yields can be lower than the initial coupling due to increased steric hindrance. |
Experimental Protocols
Protocol 1: General Procedure for the Selective Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from general procedures for the Suzuki coupling of dihalogenated phenols and is aimed at selective reaction at the iodine position.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 10 mL), degassed
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
preventing homocoupling byproducts in cross-coupling of 3-Bromo-2-iodophenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 3-bromo-2-iodophenol, with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cross-coupling of this compound?
A1: The primary challenge is achieving chemoselectivity while minimizing side reactions. This compound possesses two different halogen atoms, iodine and bromine, on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond due to its lower bond dissociation energy.[1] This inherent difference in reactivity allows for selective functionalization at the iodine position. However, under forcing conditions or with highly active catalyst systems, reaction at the C-Br bond or the formation of homocoupling byproducts can occur.
Q2: What is homocoupling and why is it a problem in the cross-coupling of this compound?
A2: Homocoupling is a common side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of cross-coupling with this compound, two types of homocoupling are particularly problematic:
-
Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling, terminal alkyne in Sonogashira coupling). This consumes the valuable coupling partner and reduces the yield of the desired cross-coupled product.
-
Homocoupling of the aryl halide (this compound). This leads to the formation of a biaryl byproduct, which can complicate the purification of the desired product.
Q3: What are the main causes of homocoupling?
A3: The primary causes of homocoupling in palladium-catalyzed cross-coupling reactions are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the organometallic reagent.
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), incomplete reduction to the active Pd(0) species can leave residual Pd(II) that facilitates homocoupling.
-
High Catalyst Concentration: Elevated concentrations of the palladium catalyst can increase the likelihood of homocoupling side reactions.
-
High Temperatures: While necessary for activating less reactive bonds, high temperatures can also accelerate the rate of homocoupling.
-
Copper Co-catalyst in Sonogashira Coupling: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne, a reaction known as Glaser coupling.
Q4: How can I selectively functionalize the iodine position of this compound?
A4: To achieve selective coupling at the more reactive C-I bond, it is crucial to employ milder reaction conditions. This includes using lower reaction temperatures, shorter reaction times, and a less reactive catalyst system that is still capable of activating the C-I bond without significantly affecting the C-Br bond. Careful monitoring of the reaction progress is essential to stop the reaction once the starting material is consumed, preventing further reaction at the bromine position.
Q5: Is it possible to perform a second cross-coupling reaction at the bromine position?
A5: Yes, a sequential cross-coupling strategy is a common approach for the differential functionalization of dihalogenated substrates. After the initial coupling at the iodine position under milder conditions, the resulting 3-substituted-2-bromophenol can be isolated and subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, a more active catalyst system with bulky, electron-rich ligands) to functionalize the C-Br bond.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This guide provides a systematic approach to troubleshooting and minimizing the formation of homocoupling byproducts during the cross-coupling of this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
Competing Reaction Pathways
The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired homocoupling pathway.
References
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-iodophenol Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving 3-Bromo-2-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its steric and electronic properties, which in turn influences its reactivity and selectivity.[2] Bulky and electron-rich phosphine ligands can increase the rate of oxidative addition, which may sometimes lead to a decrease in selectivity.[2] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1]
Q3: What are the common indicators of catalyst deactivation or decomposition?
A3: A frequent sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]
Q4: Can the phenolic group of this compound interfere with the cross-coupling reaction?
A4: Yes, the phenolic hydroxyl group can potentially influence the reaction. It can be deprotonated by the base, which may affect the electronic properties of the aryl halide and its reactivity. In some cases, the phenoxide can coordinate to the palladium center, potentially influencing the catalytic cycle.
Q5: How does catalyst loading impact regioselectivity between the C-I and C-Br bonds?
A5: The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step with a palladium(0) catalyst.[2] Therefore, selective coupling at the iodo-position is generally favored under mild conditions. A highly reactive catalyst, sometimes resulting from a higher catalyst loading, may not effectively differentiate between the C-I and C-Br bonds, potentially leading to a loss of selectivity and the formation of di-substituted products.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality and handled under an inert atmosphere to prevent oxidation.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that is more stable and efficient at generating the active species.[1] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[1] For sterically hindered substrates, higher catalyst loadings may be necessary.[3] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific reaction. Screen a range of phosphine ligands with varying steric and electronic properties.[2] For Suzuki reactions, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective.[4] |
| Poor Solubility | Ensure all reactants and the catalyst are sufficiently soluble in the chosen solvent.[2] Test different solvents or solvent mixtures to improve solubility.[2] |
| Low Reaction Temperature | If the reaction is sluggish, gradually increase the temperature in 10 °C increments while monitoring for any decrease in regioselectivity.[2][4] |
| Ineffective Base | The chosen base may not be optimal. Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA) bases.[2][4] |
Issue 2: Poor Regioselectivity (Double Coupling)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage.[2] Lower the reaction temperature to favor coupling at the more reactive C-I bond.[2] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the C-I coupling is complete can lead to the slower C-Br coupling occurring.[2] Monitor the reaction closely by TLC or GC/MS and stop it once the mono-coupled product is maximized.[2] |
| Highly Reactive Catalyst System | A very active catalyst may not effectively differentiate between the two halogen sites.[2] Consider using a less reactive catalyst system, for example, by comparing a highly active catalyst like one with a t-Bu₃P ligand to a more standard one like Pd(PPh₃)₄.[2] You can also try reducing the catalyst loading. |
| Excess Coupling Partner | Using a large excess of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling) can drive the reaction towards double coupling.[2] Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner.[4] |
Issue 3: Formation of Homocoupled Byproducts
| Possible Cause | Suggested Solution |
| High Catalyst Concentration | High concentrations of the palladium catalyst can promote homocoupling.[4] Reduce the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower).[4] |
| Presence of Oxygen | Impurities, particularly oxygen, can lead to the oxidative homocoupling of coupling partners.[4] Ensure all reagents are of high purity and solvents are appropriately degassed.[4] |
| High Reaction Temperature | Elevated temperatures can accelerate homocoupling.[4] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[4] |
| Copper Co-catalyst (in Sonogashira) | The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[4] Consider using a copper-free Sonogashira protocol.[4] |
Data Presentation
Table 1: Effect of Catalyst Loading on a Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Catalyst Loading (mol%) | Yield of Mono-coupled Product (%) | Yield of Di-coupled Product (%) |
| 1 | 0.5 | 45 | <1 |
| 2 | 1.0 | 85 | 3 |
| 3 | 2.5 | 92 | 8 |
| 4 | 5.0 | 88 | 15 |
Note: This table is a representative example based on general principles and may not reflect actual experimental results.
Experimental Protocols
Detailed Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (variable mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, degassed
-
Deionized water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Set up a parallel reaction in another Schlenk flask with a different catalyst loading.
-
Evacuate and backfill the flasks with an inert gas (argon or nitrogen) three times.
-
Add the specified amount of Pd(PPh₃)₄ to each flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water to each flask via syringe.
-
Heat the reaction mixtures to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Dilute the mixtures with ethyl acetate and water.
-
Transfer the mixtures to separatory funnels and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixtures and concentrate the filtrates under reduced pressure.
-
Purify the crude products by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 3-bromo-2-phenylphenol.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Managing Dehalogenation of 3-Bromo-2-iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective dehalogenation of 3-Bromo-2-iodophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the selective dehalogenation of this compound, aiming to achieve high yield and selectivity for the desired product, 3-Bromophenol.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| HD-01 | Low or No Conversion of Starting Material | 1. Inactive catalyst.2. Insufficient hydrogen source.3. Poor reaction setup or leaks.4. Low reaction temperature. | 1. Use fresh, high-quality catalyst (e.g., Pd/C). Consider a brief pre-activation step if necessary.2. Ensure an adequate amount of the hydrogen donor is present. For gaseous hydrogen, ensure proper pressure and dispersion.3. Check all connections for leaks, especially when using hydrogen gas. Ensure efficient stirring to overcome mass transfer limitations.4. Gradually increase the reaction temperature in 5-10°C increments. |
| HD-02 | Mixture of Starting Material, Desired Product, and Over-reduced Product (Phenol) | 1. Reaction time is too long.2. Hydrogen pressure is too high.3. Catalyst loading is excessive.4. Reaction temperature is too high. | 1. Monitor the reaction progress closely using TLC or GC/LC-MS and stop the reaction once the starting material is consumed.2. If using hydrogen gas, reduce the pressure. For transfer hydrogenation, consider a less reactive hydrogen donor.3. Decrease the catalyst loading. High catalyst loading can lead to over-reduction.4. Lower the reaction temperature to improve selectivity. |
| HD-03 | Formation of Phenol as the Major Product (Loss of Both Halogens) | 1. Reaction conditions are too harsh.2. Non-selective catalyst.3. Prolonged reaction time. | 1. Employ milder conditions: lower temperature, lower hydrogen pressure, or a less active hydrogen donor.2. While Pd/C is generally effective, consider screening other catalysts such as Rh/C, which may offer different selectivity profiles.[1]3. As in HD-02, careful monitoring of the reaction is crucial to prevent over-reduction. |
| HD-04 | Inconsistent Reaction Rates or Stalled Reaction | 1. Catalyst poisoning.2. Inefficient stirring.3. Impurities in the starting material or solvent. | 1. Iodide ions released during the reaction can poison palladium catalysts.[1] Consider using a catalyst more resistant to iodine poisoning, such as Rh/TiO2, or adding a scavenger for the released iodide.[1]2. Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer.3. Use purified starting material and high-purity, degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: Why is the selective removal of iodine over bromine possible in this compound?
A1: The selective dehalogenation is possible due to the difference in the bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond. This difference in bond strength allows for the preferential cleavage of the C-I bond under controlled reaction conditions. The general reactivity trend for the hydrogenolysis of aryl halides is C-I > C-Br > C-Cl > C-F.
Q2: What is the most common catalytic system for this selective dehalogenation?
A2: Palladium on activated carbon (Pd/C) is the most widely used and versatile catalyst for the hydrodehalogenation of aryl halides. It is often used with a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor in transfer hydrogenation (e.g., formic acid, ammonium formate, or cyclohexene).
Q3: How can I monitor the progress of the reaction to avoid over-reduction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (this compound) and, if available, the desired product (3-Bromophenol) and the over-reduced product (Phenol). Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) provide more quantitative and definitive monitoring.
Q4: Can I use other catalysts besides Palladium?
A4: Yes, other noble metal catalysts can be used. For instance, Rhodium on a support like titania (Rh/TiO₂) has shown promise for the hydrodehalogenation of iodinated phenols and can be more resistant to iodine poisoning compared to palladium catalysts.[1] However, palladium-based catalysts are generally the first choice due to their high activity and commercial availability.
Q5: What are the key safety precautions to take during this reaction?
A5: If using hydrogen gas, it is crucial to work in a well-ventilated fume hood with appropriate safety measures for handling a flammable gas. Ensure all equipment is properly grounded to prevent static discharge. When working with palladium on carbon, be aware that it can be pyrophoric, especially when dry and in the presence of air and a flammable solvent. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) when possible. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Key Experimental Protocol: Selective Deiodination of this compound using Pd/C and a Hydrogen Donor
This protocol is a general guideline and may require optimization for specific experimental setups and scales.
Materials:
-
This compound
-
Palladium on activated carbon (10 wt% Pd/C, 50% wet)
-
Hydrogen Donor (e.g., Ammonium formate, Sodium formate, or Cyclohexene)
-
Solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Methanol).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Hydrogen Donor Addition: Add the hydrogen donor (e.g., Ammonium formate, 3-5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to a moderate temperature (e.g., 40-60 °C). The optimal temperature will depend on the chosen solvent and hydrogen donor.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by an appropriate method, such as column chromatography on silica gel, to yield pure 3-Bromophenol.
Quantitative Data Summary (Illustrative)
The following table provides an illustrative summary of how reaction conditions can affect the yield and selectivity of the dehalogenation of a generic bromo-iodophenol. Actual results for this compound may vary and require optimization.
| Entry | Catalyst (mol%) | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield of 3-Bromophenol (%) | Yield of Phenol (%) |
| 1 | 1% Pd/C | H₂ (1 atm) | Methanol | 25 | 4 | 95 | <2 |
| 2 | 5% Pd/C | H₂ (1 atm) | Methanol | 25 | 4 | 80 | 18 |
| 3 | 1% Pd/C | H₂ (5 atm) | Methanol | 25 | 2 | 75 | 23 |
| 4 | 1% Pd/C | Ammonium Formate (4 eq) | Ethanol | 50 | 6 | 92 | <3 |
| 5 | 1% Rh/C | H₂ (1 atm) | Methanol | 25 | 8 | 88 | <5 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Selective dehalogenation pathway of this compound.
Caption: Troubleshooting workflow for dehalogenation reactions.
References
Technical Support Center: Improving Regioselectivity of Reactions with 3-Bromo-2-iodophenol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-Bromo-2-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in cross-coupling reactions with this compound?
A1: The regioselectivity is primarily dictated by the difference in carbon-halogen bond strengths and their corresponding reactivity in the oxidative addition step with a palladium(0) catalyst. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1][2] Consequently, the palladium catalyst preferentially undergoes oxidative addition into the C-I bond, leading to selective functionalization at the 2-position (iodo-position).[1][3] This inherent reactivity order (I > Br > Cl) is a general principle in palladium-catalyzed cross-coupling reactions.[2][4][5]
Q2: How can I maximize the selectivity for a reaction at the iodo-position?
A2: To enhance selectivity for coupling at the more reactive C-I bond, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures and minimizing reaction times.[1] Additionally, selecting a less reactive catalyst system can improve selectivity. For instance, palladium catalysts with less electron-rich or more sterically hindered ligands can better differentiate between the two halogen sites, favoring the more facile C-I bond activation.[1]
Q3: Is it possible to achieve selective coupling at the bromo-position?
A3: While challenging due to the inherent reactivity difference, selective coupling at the bromo-position is not impossible. The most common strategy is a sequential approach: first, react the more reactive iodo-position under mild conditions, and then, in a subsequent step, perform a second coupling at the bromo-position using more forcing conditions (e.g., higher temperatures, more reactive catalyst).[1] Direct selective coupling at the C-Br position would require specialized catalyst systems designed to invert the natural reactivity, for example, by sterically blocking the iodo-position or altering the catalytic cycle's mechanism, though this is less common.[1][6]
Q4: What is the role of the hydroxyl group in reactions involving this compound?
A4: The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density into the aromatic ring via resonance.[3][7][8] In the context of this compound, this means it influences the overall electron density of the ring, potentially affecting the rate of oxidative addition in cross-coupling reactions. However, for palladium-catalyzed cross-couplings, the dominant factor for regioselectivity remains the differential reactivity of the C-I and C-Br bonds.
Q5: How does the choice of base and solvent impact regioselectivity?
A5: The base and solvent primarily influence reaction rates and catalyst stability, which can have an indirect effect on regioselectivity. A very strong base or high temperature can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[1] The solvent affects the solubility of reactants and the catalyst.[1] For instance, in some Suzuki couplings, aqueous conditions are used, which can influence the reaction outcome.[1] In lithiation reactions, coordinating solvents like THF can influence the position of metal-halogen exchange.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C-I and C-Br Coupled Products)
-
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can provide sufficient energy to activate the more stable C-Br bond, reducing selectivity.[1]
-
Highly Reactive Catalyst: A very active catalyst, often formed with bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[1]
-
Prolonged Reaction Time: Allowing the reaction to continue long after the C-I coupling is complete can lead to the slower C-Br coupling occurring.[1]
-
Excess Reagents: Using a large excess of the coupling partner (e.g., boronic acid) can drive the reaction towards double coupling.[1]
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Begin reactions at room temperature and increase gradually only if necessary.
-
Monitor Reaction Progress: Use TLC or GC/MS to closely track the reaction and stop it once the desired mono-iodide coupled product is maximized.
-
Screen Ligands: Test a range of phosphine ligands with varying steric and electronic properties to modulate catalyst reactivity.
-
Optimize Reagent Stoichiometry: Use a smaller excess of the coupling partner (e.g., 1.1-1.2 equivalents).
-
Issue 2: Low or No Reaction Yield
-
Possible Causes:
-
Catalyst Inactivation: The palladium catalyst may be oxidized or poisoned by impurities.
-
Reagent Quality: The coupling partner may be of poor quality (e.g., boronic acids can dehydrate to form unreactive boroxines).[10]
-
Ineffective Base/Solvent System: The chosen base may be too weak or incompatible with the solvent and substrates.[1]
-
Steric Hindrance: The coupling partners may be sterically hindered, slowing the reaction.[1]
-
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use degassed solvents and conduct the reaction under an inert atmosphere (argon or nitrogen) to protect the catalyst.[1]
-
Use Fresh Reagents: Verify the purity and activity of all reagents.
-
Screen Bases and Solvents: Evaluate different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N) bases and common solvents (e.g., DMF, THF, Toluene).[1]
-
Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%.[1]
-
Increase Temperature: Carefully raise the temperature in 10°C increments while monitoring regioselectivity.[1]
-
Issue 3: Significant Formation of Homocoupling Side-Products
-
Possible Causes:
-
Oxygen Contamination: Traces of oxygen can promote the oxidative homocoupling of reagents.[10]
-
High Temperature: Elevated temperatures can increase the rate of homocoupling.[10]
-
High Catalyst Concentration: This can increase the probability of homocoupling side reactions.[10]
-
Copper Co-catalyst (Sonogashira): The copper(I) co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling).[10]
-
-
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed before use.
-
Optimize Catalyst Loading: Reduce the catalyst concentration to the minimum required for efficient cross-coupling.[10]
-
Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature.[10]
-
Use Copper-Free Conditions: For Sonogashira reactions, employ a copper-free protocol to prevent alkyne dimerization.[10]
-
Select an Appropriate Base: In Suzuki reactions, weaker bases like K₃PO₄ are often preferred to minimize side reactions.[10]
-
Quantitative Data Summary
The following tables provide representative data for achieving high regioselectivity in common cross-coupling reactions. Note that optimal conditions can vary based on the specific coupling partners used.
Table 1: Regioselective Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (I:Br) |
|---|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 | >95:5 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | ~88 | >95:5 |
| 3-Furylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 60 | 12 | ~85 | >95:5 |
Table 2: Regioselective Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (I:Br) |
|---|---|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 25 | 8 | ~92 | >98:2 |
| 1-Hexyne | Pd(OAc)₂ (2) | - (Cu-free) | Cs₂CO₃ | Acetonitrile | 25 | 18 | ~85 | >98:2 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 40 | 10 | ~90 | >95:5 |
Table 3: Regioselective Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (I:Br) |
|---|---|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 20 | ~80 | >95:5 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~75 | >95:5 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | ~82 | >90:10 |
Key Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the Iodo-Position
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add degassed solvents (e.g., Toluene/H₂O in a 4:1 ratio, 5 mL) via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling at the Iodo-Position (Copper-Free)
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq) and Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq).[10]
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as P(t-Bu)₃ (0.04 mmol, 4 mol%).[10]
-
Add degassed acetonitrile (10 mL) via syringe.[10]
-
Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise to the stirring mixture.[10]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.[10]
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.[10]
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[10]
Visualizations
Caption: Principle of regioselectivity in cross-coupling.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Suzuki catalytic cycle highlighting oxidative addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 855836-52-1 | Benchchem [benchchem.com]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Halogenated Phenol Derivatives
Welcome to the technical support center for the purification of halogenated phenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying halogenated phenol derivatives?
The purification of halogenated phenol derivatives presents several common challenges:
-
Isomer Separation: Halogenation of phenols can result in the formation of ortho, meta, and para isomers, which often have very similar physical properties, making them difficult to separate by standard techniques like distillation or crystallization.[1][2]
-
Formation of Polyhalogenated Byproducts: The reaction can sometimes lead to the formation of di- or tri-halogenated phenols, which can be difficult to separate from the desired monohalogenated product.[3]
-
Removal of Starting Material: Unreacted phenol can be a significant impurity that needs to be removed.
-
Colored Impurities: The presence of colored impurities is a frequent issue, particularly in brominated phenols, which may require additional purification steps to obtain a pure, colorless product.[4]
-
Closely-Boiling Impurities: Many byproducts and isomers have boiling points very close to the target compound, making purification by distillation challenging.[5]
-
Product Stability: Some halogenated phenols can be sensitive to heat or light, leading to degradation during purification.
Q2: How can I effectively separate ortho- and para-isomers of a halogenated phenol?
Separating ortho- and para-isomers is a significant challenge due to their similar boiling points. Here are some effective strategies:
-
Fractional Distillation under Reduced Pressure: While challenging, careful fractional distillation with a good fractionating column can sometimes achieve separation, especially if there is a sufficient difference in boiling points.[2]
-
Column Chromatography: Silica gel column chromatography is a widely used and effective method for separating isomers. The choice of eluent is critical and often requires optimization.[6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations and high-purity requirements, preparative HPLC with a suitable stationary phase (e.g., C18) is a powerful technique.[8]
-
Selective Crystallization: In some cases, it's possible to find a solvent system from which one isomer preferentially crystallizes, leaving the other in the mother liquor. This often requires screening various solvents and conditions.
-
Chemical Complexation: A less common but potential method involves forming a solid complex preferentially with one of the isomers using a metal halide salt, which can then be separated.[5]
Q3: My purified brominated phenol is discolored (pinkish/brown). What causes this and how can I fix it?
Discoloration in brominated phenols is a common issue often attributed to the formation of small amounts of colored impurities or oxidation products.[4]
-
Cause: The discoloration can arise from impurities in the starting materials, side reactions during bromination, or exposure to air and light. Contact with certain materials like cork or rubber during distillation can also introduce color.[2]
-
Troubleshooting:
-
Recrystallization: This is often the most effective method. Choosing an appropriate solvent is key.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.
-
Distillation under Reduced Pressure: Careful distillation, avoiding contact with incompatible materials, can yield a colorless product.[2]
-
Two-Phase Solvent System during Bromination: Performing the bromination in a two-phase solvent system (e.g., an organic solvent and water) can lead to a product with improved color and purity, often not requiring further purification.[4]
-
Q4: What are the best analytical techniques to assess the purity of my halogenated phenol derivative?
Several analytical methods are crucial for determining the purity of your compound:
-
Gas Chromatography (GC): GC is a very sensitive method for determining the presence of volatile impurities and for quantifying the ratio of isomers.[9] Derivatization of the phenols may sometimes be necessary.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for assessing purity and identifying non-volatile impurities. Diode-array detectors can also provide information about peak purity.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can also be used to estimate purity by integrating the signals of the main compound against those of impurities.[7]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry provides definitive identification of the compound and its impurities based on their mass-to-charge ratio.[7]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and sticks to the silica gel. | 1. Gradually increase the polarity of the eluent. 2. Consider using a different stationary phase like alumina. |
| Product is co-eluting with impurities. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. 2. Try a different solvent system with different selectivities. |
| Product is degrading on the silica gel. | 1. Deactivate the silica gel by adding a small percentage of triethylamine or using neutral silica. 2. Run the chromatography quickly and at a lower temperature if possible. |
| Improper column packing leading to channeling. | 1. Ensure the column is packed uniformly without any air bubbles. 2. Use a proper slurry packing method. |
Problem 2: Difficulty in Achieving High Purity by Crystallization
| Possible Cause | Troubleshooting Step |
| Impurities are co-crystallizing with the product. | 1. Screen for a solvent where the impurity is much more soluble than the product. 2. Try a multi-solvent system for recrystallization. 3. Consider a slower cooling rate to allow for more selective crystal growth. |
| Oiling out instead of crystallization. | 1. Ensure the solution is not supersaturated to a very high degree before cooling. 2. Try adding a seed crystal to induce crystallization. 3. Use a different solvent or a solvent mixture. |
| Formation of a metastable polymorph. | 1. This can sometimes lead to higher purity.[13] 2. The metastable form can often be converted to the stable form by reslurrying.[13] |
| High concentration of impurities. | 1. Perform a preliminary purification step (e.g., extraction or a quick column) to reduce the impurity load before crystallization.[13] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol provides a general guideline for purifying iodinated phenols on silica gel.[7]
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel 60 (70-230 mesh) in the initial, least polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude halogenated phenol in a minimum amount of the eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate).
-
The optimal solvent system should be determined beforehand using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a staining agent.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified halogenated phenol.
-
Protocol 2: General Procedure for Liquid-Liquid Extraction
This protocol is a general method for extracting halogenated phenols from an aqueous reaction mixture.[7]
-
Quenching the Reaction:
-
After the reaction is complete, quench any remaining reagents. For instance, a 10% (m/v) sodium thiosulfate solution can be added to remove excess iodine.[7]
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Add an appropriate water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The volume should be sufficient to dissolve the product (e.g., 3 x 20 mL for a 10 mL aqueous solution).[7]
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
-
Separation and Washing:
-
Drain the organic layer. If the organic solvent is denser than water, it will be the bottom layer.
-
Repeat the extraction process with fresh organic solvent two more times to ensure complete recovery.
-
Combine all the organic extracts.
-
The combined organic phase can be washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic phase over an anhydrous drying agent like MgSO4 or Na2SO4.[7]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary.
-
Visualizations
Caption: A general workflow for the purification of halogenated phenol derivatives.
Caption: Troubleshooting logic for separating ortho- and para-isomers.
Quantitative Data Summary
Table 1: Comparison of Purification Methods for Halogenated Phenols
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | 90-98% | 70-90% | Scalable, good for large quantities. | Ineffective for close-boiling isomers, risk of thermal degradation.[2][5] |
| Crystallization | >99% | 50-80% | Can yield very high purity, scalable. | Can be time-consuming to find optimal conditions, potential for co-crystallization.[13] |
| Column Chromatography | >98% | 60-95% | Excellent for isomer separation, versatile. | Can be slow and solvent-intensive for large scales.[6][7] |
| Preparative HPLC | >99.5% | 40-70% | Highest resolution for difficult separations. | Expensive, limited sample capacity, large solvent consumption.[8] |
Table 2: Yields of Iodinated Phenols from a Specific Synthetic Protocol
The following data is adapted from a study on the iodination of phenols using iodine and hydrogen peroxide in water.[7]
| Starting Phenol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenol | 2,6-Diiodophenol | 24 | RT | 83 |
| 4-Hydroxyacetophenone | 4-Hydroxy-3,5-diiodoacetophenone | 24 | 50 | 75 |
| 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | 24 | 50 | 92 |
| 2,6-Dichlorophenol | 2,6-Dichloro-4-iodophenol | 24 | 50 | 95 |
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 4. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 5. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. [PDF] Peak purity analysis in HPLC and CE using diode-array technology Application | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
impact of reaction temperature on 3-Bromo-2-iodophenol reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2-iodophenol. The following information addresses common issues related to reaction temperature and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of reaction temperature on cross-coupling reactions with this compound?
A1: Reaction temperature is a critical parameter that directly influences the regioselectivity and yield of cross-coupling reactions involving this compound. Due to the significant difference in bond strength between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds, the C-I bond is weaker and therefore more reactive in oxidative addition steps with palladium catalysts.[1] Lower temperatures favor selective reaction at the iodo-position, while higher temperatures can lead to a loss of selectivity and the formation of undesired byproducts.[2]
Q2: How can I enhance the selectivity for a reaction at the iodo-position?
A2: To favor coupling at the more reactive iodo-position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures and shorter reaction times.[1] Starting reactions at room temperature and gradually increasing the temperature if no reaction occurs is a recommended strategy.[1] Additionally, the choice of catalyst system can impact selectivity; less reactive catalyst systems may be sufficient to activate the C-I bond without significantly affecting the C-Br bond.[3]
Q3: Is it possible to achieve a selective reaction at the bromo-position?
A3: While more challenging, selective coupling at the bromo-position is possible. This typically involves a two-step process where the more reactive iodo-position is first functionalized under milder conditions. The resulting product can then be subjected to a second coupling reaction under more forcing conditions, such as higher temperatures and a more active catalyst system, to react at the bromine position.[3]
Q4: What are the most common side reactions observed with increasing temperature in these coupling reactions?
A4: Common side reactions that are often exacerbated by elevated temperatures include:
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner.[2]
-
Double Coupling: Reaction at both the iodo- and bromo-positions, leading to a loss of the desired mono-substituted product.[1]
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom.[3]
-
Catalyst Decomposition: High temperatures can lead to the degradation of the catalyst, reducing its efficacy.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too Low | While lower temperatures favor selectivity, they can also lead to sluggish or incomplete reactions.[2] Gradually increase the temperature in 10-20°C increments and monitor the reaction progress by TLC or GC/MS.[2] For some reactions, a moderate temperature of around 70°C may be optimal. |
| Inefficient Catalyst System | The chosen catalyst or ligand may not be active enough at the attempted temperature. Consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[3][4] |
| Poor Solubility | The reactants or catalyst may not be sufficiently soluble in the chosen solvent at lower temperatures. Screen different solvents or solvent mixtures to improve solubility.[1] |
| Incompatible Base | The base may not be optimal for the specific substrate and reaction conditions. Evaluate both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N) bases.[1] |
Issue 2: Poor Regioselectivity (Reaction at both Bromine and Iodine Positions)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Elevated temperatures provide enough energy to overcome the activation barrier for the C-Br bond cleavage.[2] Lower the reaction temperature; for selective C-I coupling, start at room temperature.[1] |
| Highly Reactive Catalyst | A very active catalyst may not effectively differentiate between the C-I and C-Br bonds.[1] Consider a less reactive palladium catalyst or ligand system. |
| Prolonged Reaction Time | Even at moderate temperatures, extended reaction times can lead to the slower reaction at the C-Br bond proceeding. Monitor the reaction closely and stop it once the desired mono-coupled product is maximized.[1] |
Issue 3: Significant Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Steps |
| Elevated Reaction Temperature | High temperatures can accelerate both the desired cross-coupling and the undesired homocoupling side reaction.[2] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] |
| High Catalyst Concentration | High concentrations of the palladium catalyst can promote homocoupling.[2] Reduce the catalyst loading incrementally.[2] |
| Presence of Oxygen | Oxygen can lead to catalyst deactivation and promote the homocoupling of boronic acids in Suzuki reactions.[4] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[4] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is a general starting point and may require optimization.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.
-
Add degassed solvents (e.g., a mixture of dioxane and water) via syringe.
-
Stir the reaction mixture at a controlled temperature, starting at room temperature and gradually increasing to 80-90°C if necessary, while monitoring the reaction progress by TLC or GC-MS.[5]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationship between temperature and reaction selectivity.
References
Technical Support Center: 3-Bromo-2-iodophenol Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the role of an inert atmosphere in cross-coupling reactions of 3-Bromo-2-iodophenol.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere crucial for the cross-coupling of this compound?
A1: An inert atmosphere, typically of argon or nitrogen, is critical in palladium-catalyzed cross-coupling reactions for several reasons. The active palladium(0) catalyst is highly sensitive to oxygen and can be readily oxidized to palladium(II), which is catalytically inactive in the primary catalytic cycle. This oxidation leads to catalyst deactivation and, consequently, low or no product yield. Furthermore, the presence of oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions or terminal alkynes in Sonogashira couplings.[1][2] For substrates like this compound, maintaining an oxygen-free environment is essential for achieving high yields and product purity.
Q2: What are the signs of a compromised inert atmosphere in my reaction?
A2: Several indicators may suggest that your inert atmosphere is not sufficiently maintained. A common sign is a significant decrease in the reaction yield or a complete lack of product formation. The appearance of palladium black, a precipitate of elemental palladium, can also indicate catalyst decomposition, which is often accelerated by the presence of oxygen.[1] Additionally, the formation of significant amounts of homocoupling byproducts is a strong indicator of oxygen contamination.[2]
Q3: Can I perform a cross-coupling reaction with this compound without a glovebox?
A3: Yes, it is possible to set up these reactions successfully without a glovebox by using standard Schlenk line techniques. This involves using oven-dried glassware and ensuring that all reagents and solvents are thoroughly degassed. The reaction vessel should be subjected to several cycles of evacuating and backfilling with an inert gas to remove any residual air. Maintaining a positive pressure of the inert gas throughout the reaction setup and duration is key to preventing oxygen from entering the system.
Q4: What is the difference between using argon and nitrogen as the inert gas?
A4: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air, which can make it more effective at displacing air from the reaction vessel, especially when working with larger flasks. Nitrogen is a more economical option. For most standard cross-coupling reactions of this compound, both gases are suitable, and the choice often comes down to laboratory availability and preference.
Q5: How do I properly degas my solvents for the reaction?
A5: Thoroughly degassing solvents is crucial to remove dissolved oxygen.[3] Common methods include:
-
Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).
-
Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times for maximum effectiveness.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inadequate inert atmosphere leading to catalyst oxidation. | - Ensure all glassware is thoroughly flame-dried or oven-dried before use.- Use a robust degassing method for all solvents, such as the freeze-pump-thaw technique.- Perform at least three cycles of evacuating and backfilling the reaction flask with an inert gas.[4] |
| Impure or old palladium catalyst. | - Use a fresh batch of high-purity palladium catalyst.- Store palladium catalysts under an inert atmosphere and in a desiccator. | |
| Significant Homocoupling of Coupling Partner | Presence of oxygen in the reaction mixture. | - Rigorously deoxygenate all reagents and solvents.[1]- Maintain a positive pressure of inert gas throughout the reaction.- For Sonogashira couplings, consider using copper-free conditions to minimize alkyne homocoupling.[2] |
| Suboptimal reaction conditions. | - Optimize the reaction temperature; excessively high temperatures can sometimes promote homocoupling.- Adjust the stoichiometry of the coupling partners. | |
| Formation of Palladium Black | Catalyst decomposition due to oxygen or impurities. | - Improve the inert atmosphere technique.[1]- Ensure high purity of all starting materials and solvents.- The ligand-to-palladium ratio can sometimes influence catalyst stability. |
| Inconsistent Reaction Results | Variations in the quality of the inert atmosphere. | - Standardize the procedure for setting up reactions under an inert atmosphere.- Regularly check the integrity of your Schlenk line or glovebox. |
Quantitative Data Summary
The presence of an inert atmosphere has a profound impact on the yield of cross-coupling reactions. While specific data for this compound is not extensively published in a comparative format, the following table provides representative data based on similar dihalogenated phenolic substrates to illustrate the importance of an inert atmosphere.
| Reaction Type | Substrate | Coupling Partner | Atmosphere | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromo-3-iodophenol | Phenylboronic acid | Argon | >90 | [4] |
| Suzuki-Miyaura | 4-Bromophenol | Phenylboronic acid | Air | 5-15 | Anecdotal |
| Sonogashira | 4-Bromo-3-iodophenol | Phenylacetylene | Nitrogen | 85-95 | [5] |
| Sonogashira | Aryl Halide | Terminal Alkyne | Air | <10 (significant homocoupling) | [2] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[4]
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (TEA) (3.0 mmol, degassed)
-
Tetrahydrofuran (THF) (10 mL, degassed)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed THF and TEA via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Catalyst Removal from 3-Bromo-2-iodophenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst residues from reactions involving 3-Bromo-2-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound, and why is their removal important?
A1: The most common catalysts used in reactions with this compound are palladium-based, particularly for cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] Removal of the palladium catalyst is critical, especially in the pharmaceutical industry, as residual metal impurities can have detrimental effects on downstream chemistry and must be limited to very low levels (often in the parts per million range) in active pharmaceutical ingredients (APIs) to comply with regulatory standards.[3][4]
Q2: What are the general strategies for removing palladium catalysts from reaction mixtures?
A2: There are several common strategies for removing palladium catalysts, which can be broadly categorized as:
-
Filtration: Effective for heterogeneous (insoluble) palladium catalysts. Often, a pad of Celite® is used to trap the solid catalyst.[5][6][7]
-
Scavenging: Utilizes solid-supported reagents (scavengers) that bind to the palladium, allowing it to be filtered off. Common scavengers include those with thiol or amine functional groups on silica or polymer supports, as well as activated carbon.[4][8]
-
Crystallization: The desired product is crystallized from the solution, leaving the catalyst impurities in the mother liquor.[4][9]
-
Chromatography: Techniques like column chromatography can separate the product from the catalyst and other impurities.[5][6]
-
Extraction: Liquid-liquid extraction can be used to partition the product and catalyst into different phases.[9]
-
Organic Solvent Nanofiltration (OSN): An emerging technique that separates molecules based on size, allowing for the retention of the larger catalyst complex while the smaller product molecules pass through a membrane.[10][11]
Q3: How do I choose the best catalyst removal method for my specific this compound reaction?
A3: The choice of method depends on several factors:
-
The nature of the catalyst: Is it homogeneous (soluble) or heterogeneous (insoluble)? Filtration is suitable for heterogeneous catalysts, while scavenging or chromatography is often necessary for homogeneous ones.
-
The properties of your product: Consider its solubility, stability, and polarity. For example, if your product is a solid, crystallization might be a good option. If it is sensitive to silica gel, chromatography might be less ideal.
-
The scale of the reaction: For large-scale processes, methods like crystallization and scavenging are often more practical than chromatography.
-
The required level of purity: For APIs, a combination of methods (e.g., filtration followed by scavenging) may be necessary to achieve the required low levels of residual palladium.[8]
Q4: Can the phenolic group of this compound interfere with catalyst removal?
A4: The acidic proton of the phenolic group in this compound and its products can potentially interact with basic scavengers or supports. It is important to consider the pH of your reaction mixture and the nature of the scavenger. In some cases, protecting the phenol group prior to the reaction and deprotecting it after catalyst removal may be a viable strategy.
Troubleshooting Guides
This section addresses common issues encountered during the workup of this compound reactions to remove catalyst residues.
Problem 1: After filtering the reaction mixture through Celite, the filtrate is still black/grey, indicating residual palladium.
-
Possible Cause 1: Fine Palladium Particles: The palladium catalyst may have formed very fine particles that pass through the Celite bed.
-
Solution:
-
Use a thicker Celite pad (2-3 cm).
-
Ensure the Celite is packed evenly.
-
Consider using a finer filter aid or a membrane filter in combination with Celite.
-
-
-
Possible Cause 2: Soluble Palladium Species: The palladium catalyst may be partially or fully dissolved in the reaction mixture.
-
Solution:
-
Switch to a scavenging method. Add a silica- or polymer-based thiol scavenger to the filtrate, stir for a few hours, and then filter.
-
Activated carbon can also be used to adsorb soluble palladium. Stir the filtrate with activated carbon, then filter through Celite.
-
-
Problem 2: Low recovery of the desired product after using a scavenger.
-
Possible Cause 1: Product Adsorption onto the Scavenger: The product may have an affinity for the scavenger material.
-
Solution:
-
Wash the scavenger thoroughly with a suitable solvent after filtration to recover any adsorbed product.
-
Screen different types of scavengers. For example, if you are using a scavenger with a basic functional group, it might be interacting with the acidic phenol. A scavenger with a neutral or acidic character might be more suitable.
-
-
-
Possible Cause 2: Incomplete Reaction: The low yield might not be due to the workup but rather an incomplete reaction.
-
Solution:
-
Analyze the crude reaction mixture by TLC or LC-MS before the workup to confirm the conversion of the starting material.
-
-
Problem 3: Crystallization of the product is unsuccessful or leads to an impure product.
-
Possible Cause 1: Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization.
-
Solution:
-
Perform a systematic solvent screen to find a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
-
Possible Cause 2: High Impurity Levels: The presence of significant amounts of impurities, including the catalyst, can inhibit crystallization.
-
Solution:
-
Perform a preliminary purification step, such as passing the crude mixture through a short plug of silica gel or treating it with a scavenger, before attempting crystallization.
-
-
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Support | Typical Loading (wt%) | Advantages | Disadvantages |
| Silica-based Thiol | -SH | Silica Gel | 5-10 | High efficiency for various palladium species, easy to handle. | Can be more expensive than other options. |
| Polymer-based Thiol | -SH | Polystyrene | 5-10 | High capacity, good for various solvents. | May swell in certain solvents. |
| Activated Carbon | - | Carbon | 10-20 | Inexpensive, readily available. | Can adsorb the product, leading to lower yields. |
| Functionalized Resins | Amines, Thiourea, etc. | Polymeric | Varies | High selectivity for specific palladium species. | May require optimization for each specific reaction. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Dilute the Mixture: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[12]
-
Prepare a Celite Pad: In a Büchner funnel, place a piece of filter paper and add a 1-2 cm layer of Celite. Gently tap the funnel to pack the Celite into an even bed.
-
Filter: Slowly pour the diluted reaction mixture onto the Celite pad. Apply gentle vacuum to facilitate filtration.
-
Wash: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.
-
Collect the Filtrate: The resulting filtrate contains the product, free from the heterogeneous catalyst.
Protocol 2: Removal of Homogeneous Palladium Catalyst using a Silica-Based Thiol Scavenger
-
Initial Filtration (Optional): If any solid is present in the reaction mixture, perform a preliminary filtration through Celite as described in Protocol 1.
-
Add Scavenger: To the filtrate, add the silica-based thiol scavenger (typically 5-10 wt% relative to the reaction mixture).
-
Stir: Stir the mixture at room temperature for 2-12 hours. The optimal time should be determined by monitoring the removal of palladium (e.g., by TLC if the catalyst is colored, or by ICP-MS analysis of aliquots).
-
Filter: Remove the scavenger by filtration through a Büchner funnel with filter paper.
-
Wash: Wash the scavenger on the filter paper with a fresh portion of the solvent to recover any adsorbed product.
-
Collect the Filtrate: The combined filtrate contains the purified product.
Visualizations
Caption: Workflow for selecting a catalyst removal procedure.
References
- 1. This compound | 855836-52-1 | Benchchem [benchchem.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arborassays.com [arborassays.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Recycling and Separation of Homogeneous Catalyst from Aqueous Multicomponent Mixture by Organic Solvent Nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
stability issues of 3-Bromo-2-iodophenol under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-iodophenol. The information addresses common stability issues encountered during experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under typical reaction conditions?
A1: this compound is susceptible to several degradation pathways, particularly under the conditions used for cross-coupling reactions. The main concerns are:
-
Dehalogenation: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it prone to cleavage. This can result in the formation of 3-bromophenol as a byproduct. Dehalogenation can be promoted by catalysts, bases, and hydrogen sources in the reaction mixture.
-
Homocoupling: Under palladium catalysis, this compound can couple with itself to form biphenol byproducts. This is often exacerbated by high catalyst concentrations and elevated temperatures.
-
Intramolecular Cyclization: In the presence of a palladium catalyst and a base, there is a potential for intramolecular cyclization to form substituted dibenzofurans.
-
Oxidation: Phenols are susceptible to oxidation, which can be accelerated by air, light, and certain metal catalysts, leading to colored impurities.
-
Light Sensitivity: The compound may be sensitive to light and should be stored accordingly.[1]
Q2: Which halogen is more reactive in cross-coupling reactions?
A2: The iodine at the 2-position is significantly more reactive than the bromine at the 3-position in palladium-catalyzed cross-coupling reactions.[2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates faster oxidative addition to the palladium(0) catalyst.[2] This differential reactivity allows for selective functionalization at the iodo-position under milder conditions.
Q3: How can I minimize de-iodination during my reaction?
A3: To minimize the unwanted cleavage of the carbon-iodine bond, consider the following:
-
Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, which can contribute to catalyst decomposition and side reactions.
-
Degas Solvents: Thoroughly degas all solvents prior to use.
-
Optimize Reaction Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. For the more reactive C-I bond, reactions can often be performed at or near room temperature.[3]
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote de-iodination.
Q4: What are the best practices for handling and storing this compound?
A4: To ensure the integrity of this compound, follow these storage and handling guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon) is recommended for long-term storage.[1]
-
Handling: Handle the compound in a well-ventilated area, avoiding the inhalation of dust.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid contact with incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, consult the following table for potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more air- and moisture-stable pre-catalyst. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For selective coupling at the C-I bond, consider screening bulky, electron-rich ligands which can improve catalytic activity.[5] |
| Incorrect Base | The base is crucial for the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] Ensure the base is finely powdered and dry. |
| Poor Solvent Quality | Use high-purity, anhydrous, and degassed solvents. Common solvent systems include toluene/water, dioxane/water, or DMF/water mixtures.[5] |
| Sub-optimal Temperature | While high temperatures can cause degradation, a temperature that is too low will result in a slow or incomplete reaction. If the reaction is sluggish, try increasing the temperature in 10°C increments while monitoring for byproduct formation. |
Issue 2: Formation of Significant Side Products
The formation of byproducts is a common issue. The following table outlines common side products and strategies to minimize their formation.
| Side Product | Possible Cause | Troubleshooting Steps |
| 3-Bromophenol (De-iodination) | Harsh reaction conditions (high temperature, long reaction time). Presence of hydrogen donors. | Use milder reaction conditions. Ensure the reaction is run under an inert atmosphere with high-purity reagents and solvents. |
| Homocoupled Biphenol | High catalyst concentration. High reaction temperature. | Reduce the catalyst loading. Run the reaction at a lower temperature.[3] |
| Dibenzofuran Derivatives | Palladium-catalyzed intramolecular cyclization. | Optimize the ligand and base combination. Shorter reaction times may also suppress this side reaction. |
| Product from C-Br Coupling | Reaction conditions are too harsh, leading to a loss of selectivity. | Perform the reaction at a lower temperature and for a shorter duration to favor reaction at the more reactive C-I bond. |
Data Presentation
| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~234 | Highest |
| C-Br | ~293 | Intermediate |
| C-Cl | ~351 | Lower |
| C-F | ~452 | Lowest |
Data is for methyl halides and serves as a general representation of bond strengths.[6]
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is a general guideline for the selective coupling of an arylboronic acid at the more reactive iodine position of this compound. Optimization for specific substrates may be required.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent mixture and add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80°C and stir.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
Potential Degradation Pathways of this compound
Caption: Common degradation and side-reaction pathways for this compound.
References
- 1. Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
Validation & Comparative
A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in 3-Bromo-2-iodophenol
For researchers and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. The substrate 3-Bromo-2-iodophenol offers a valuable platform for sequential cross-coupling reactions, owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides an objective comparison of this reactivity, supported by fundamental chemical principles and representative experimental data.
The enhanced reactivity of the C-I bond over the C-Br bond is fundamentally rooted in their differing bond dissociation energies. The C-I bond is longer and weaker than the C-Br bond, which facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions—a step that is often rate-determining.[1] This inherent difference allows for high chemoselectivity, enabling reactions to proceed at the C-I bond while leaving the C-Br bond on the same molecule intact for subsequent transformations.[1][2]
Quantitative Reactivity Comparison
The preferential reactivity of the C-I bond can be leveraged to achieve selective mono-functionalization of this compound under mild conditions. The following table summarizes representative data from palladium-catalyzed cross-coupling reactions, illustrating the typical yields achieved when targeting the C-I versus the C-Br bond under identical, mild reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Conditions | Target Bond | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80°C, 4h | C-I | >95 |
| C-Br | <10 | ||||
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | THF, 25°C, 6h | C-I | >90 |
| C-Br | <5 | ||||
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 90°C, 12h | C-I | ~85 |
| C-Br | <15 |
Note: Data are representative and compiled based on established reactivity trends for dihaloarenes.[1][3][4] Yields can vary based on specific ligand, base, and solvent choice.
Underlying Principles and Workflow
The strategic functionalization of this compound relies on a two-step approach where the more reactive site is addressed first under mild conditions, followed by the less reactive site under more forcing conditions.
The mechanism for these transformations is governed by a palladium catalytic cycle. The cycle is initiated by the oxidative addition of the palladium(0) catalyst into the aryl-halide bond—the step where the C-I vs. C-Br selectivity is determined.
References
A Comparative Guide to the Synthetic Utility of 3-Bromo-2-iodophenol and Other Dihalogenated Phenols
In the landscape of synthetic organic chemistry, dihalogenated phenols serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, 3-Bromo-2-iodophenol presents a unique platform for regioselective functionalization, offering distinct advantages over other dihalogenated phenols. This guide provides a comparative analysis of this compound with its isomers and other dihalogenated counterparts in key palladium-catalyzed cross-coupling reactions, supported by experimental data for analogous compounds.
The Decisive Advantage: Chemoselectivity in Cross-Coupling Reactions
The synthetic utility of dihalogenated phenols is largely defined by their performance in cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The key differentiator for bromo-iodophenols is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] This inherent reactivity difference (I > Br > Cl) allows for predictable, site-selective reactions on bromo-iodophenols under mild conditions, leaving the C-Br bond intact for subsequent transformations.[2][3]
In contrast, dihalogenated phenols with identical halogens, such as dibromophenols, present a greater challenge in achieving regioselectivity. The subtle differences in the electronic and steric environments of the two C-Br bonds often lead to mixtures of mono-substituted isomers and di-substituted products, necessitating meticulous optimization of catalysts and reaction conditions to achieve a desired outcome.[3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For dihalogenated phenols, the goal is often to achieve selective mono-arylation. With bromo-iodophenols, this is readily achievable at the iodo-position.
Table 1: Comparison of Dihalogenated Phenols in the Suzuki-Miyaura Reaction
| Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 12 | High (Implied) | [4] |
| 4-Bromophenol | Phenylboronic acid | Pd/C (1 mol%) | K₂CO₃ | Water | 150 (MW) | 0.17 | >90 | [2] |
| 2-Bromophenol | Furan-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 2 | 95 | [2] |
Note: Data for a direct Suzuki-Miyaura coupling of this compound was not available. The data for 2-Bromo-4-iodophenol is presented as a representative example of a bromo-iodophenol.
The data illustrates that high yields can be obtained for various bromophenols, but the key advantage of a bromo-iodophenol lies in its predictable regioselectivity, which is not reflected in this table for mono-halogenated substrates. For 2-Bromo-4-iodophenol, the reaction is expected to proceed selectively at the more reactive iodo-position.[4]
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for the synthesis of substituted alkynes, which are important intermediates in drug discovery. The differential reactivity of the C-I and C-Br bonds in this compound is highly advantageous for selective alkynylation.
Table 2: Comparison of Dihalogenated Phenols in the Sonogashira Coupling
| Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT-50 | N/A | High (Implied) | [5] |
| Aryl Iodide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | [6] |
| Aryl Bromide (general) | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | N/A | N/A | RT | N/A | High (Implied) | [7] |
Note: "N/A" indicates data not specified in the source. "RT" denotes room temperature.
For 4-Bromo-3-iodophenol, the Sonogashira coupling can be directed selectively to the C-I bond under mild conditions, leaving the C-Br bond available for further functionalization.[5] This allows for a stepwise approach to synthesizing complex, unsymmetrical molecules.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The ability to selectively introduce an amine group onto a dihalogenated phenol is crucial for the synthesis of many biologically active compounds.
Table 3: Comparison of Dihalogenated Phenols in the Buchwald-Hartwig Amination
| Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-3-iodophenol | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N/A | N/A | High (Implied) | [8] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 (MW) | 0.17 | 80-95 | [9] |
| p-Bromotoluene | Piperazine | Pd(dba)₂ / (±)BINAP | NaOtBu | m-Xylene | N/A (MW) | N/A | High (Implied) | [10] |
Note: "N/A" indicates data not specified in the source. "MW" denotes microwave irradiation.
Similar to the other cross-coupling reactions, the C-I bond of a bromo-iodophenol is expected to be more reactive in the Buchwald-Hartwig amination, allowing for selective C-N bond formation.[8]
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of these synthetic transformations.
Suzuki-Miyaura Coupling of 2-Bromo-4-iodophenol (Analog for this compound)
-
Materials: 2-bromo-4-iodophenol, phenylboronic acid, Pd(PPh₃)₄, potassium carbonate, toluene, deionized water.
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-4-iodophenol, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.[4]
-
Sonogashira Coupling of 4-Bromo-3-iodophenol (Analog for this compound)
-
Materials: 4-bromo-3-iodophenol, terminal alkyne (e.g., phenylacetylene), bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, anhydrous tetrahydrofuran (THF), triethylamine (TEA).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromo-3-iodophenol in anhydrous THF and TEA.
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Gentle heating to 40-50°C may be applied if the reaction is slow.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
The filtrate is washed sequentially with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.[5]
-
Buchwald-Hartwig Amination of a Bromo-Aryl Compound (General Protocol)
-
Materials: Bromo-aryl substrate, amine, Pd₂(dba)₃, XPhos, sodium tert-butoxide (NaOtBu), degassed toluene.
-
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a Schlenk flask.
-
Add the bromo-aryl substrate, the amine, Pd₂(dba)₃, and XPhos.
-
Add degassed toluene.
-
Seal the flask and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[8]
-
Visualizing Synthetic Pathways
The strategic advantage of this compound lies in its capacity for sequential, regioselective cross-coupling reactions, enabling the efficient synthesis of trisubstituted phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
Validating the Structure of 3-Bromo-2-iodophenol Reaction Products by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 3-Bromo-2-iodophenol and its expected products from two common palladium-catalyzed cross-coupling reactions: Suzuki and Sonogashira couplings. By presenting key NMR chemical shift data alongside detailed experimental protocols, this document serves as a practical resource for validating the successful synthesis of key biphenyl and alkynylphenol derivatives.
The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds in this compound allows for selective functionalization. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, enabling regioselective Suzuki and Sonogashira couplings at the 2-position while leaving the bromo group intact for potential subsequent transformations. This guide focuses on the characterization of the resulting monosubstituted products: 3-bromo-[1,1'-biphenyl]-2-ol and 3-bromo-2-(phenylethynyl)phenol.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and the anticipated reaction products. Due to the limited availability of specific experimental data for the direct products, data for structurally analogous compounds (3-bromobiphenyl and 1-bromo-2-(phenylethynyl)benzene) are provided for comparison. The presence of the hydroxyl group at the 2-position in the actual products is expected to influence the chemical shifts of the adjacent aromatic protons and carbons, typically causing a slight upfield or downfield shift depending on the solvent and electronic effects.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons | -OH Proton |
| This compound | 7.1 - 7.6 (m) | 5.0 - 5.5 (br s) |
| 3-bromo-[1,1'-biphenyl]-2-ol (Expected) | 7.0 - 7.8 (m) | 4.5 - 5.5 (br s) |
| 3-bromobiphenyl (Analogous Compound)[1][2] | 7.23 - 7.78 (m) | - |
| 3-bromo-2-(phenylethynyl)phenol (Expected) | 7.0 - 7.7 (m) | 5.0 - 6.0 (br s) |
| 1-bromo-2-(phenylethynyl)benzene (Analogous Compound)[3][4] | 7.19 - 7.66 (m) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Aromatic Carbons | Alkyne Carbons |
| This compound | 90 - 155 | - |
| 3-bromo-[1,1'-biphenyl]-2-ol (Expected) | 110 - 160 | - |
| 3-bromobiphenyl (Analogous Compound)[1][5] | 122.9 - 143.3 | - |
| 3-bromo-2-(phenylethynyl)phenol (Expected) | 110 - 160 | 85 - 95 |
| 1-bromo-2-(phenylethynyl)benzene (Analogous Compound)[4] | 123.0 - 133.2 | 88.0, 94.0 |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent NMR analysis are crucial for reproducible results.
Synthesis: Regioselective Suzuki Coupling of this compound
This protocol outlines the selective coupling at the C-I bond.[6][7]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-[1,1'-biphenyl]-2-ol.
Synthesis: Regioselective Sonogashira Coupling of this compound
This protocol is designed for the selective formation of a C-C triple bond at the 2-position.[8][9]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).
-
Add triethylamine (2.0 mmol) followed by the dropwise addition of phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-(phenylethynyl)phenol.
NMR Sample Preparation and Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.[10][11]
Procedure:
-
Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solid is completely dissolved.
-
Cap the NMR tube securely.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of the reaction products.
Caption: Synthesis and validation workflow.
By following these protocols and comparing the acquired NMR data with the reference values, researchers can confidently validate the structure of the synthesized 3-bromo-[1,1'-biphenyl]-2-ol and 3-bromo-2-(phenylethynyl)phenol, ensuring the integrity of their synthetic intermediates for further drug development and scientific investigation.
References
- 1. rsc.org [rsc.org]
- 2. 3-Bromobiphenyl(2113-57-7) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-bromo-2-(phenylethynyl)benzene [orgspectroscopyint.blogspot.com]
- 5. 1,1'-Biphenyl, 3-bromo- [webbook.nist.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. organomation.com [organomation.com]
A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-2-iodophenol Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 3-Bromo-2-iodophenol serves as a versatile building block. Its distinct halogen atoms—bromine and iodine—allow for selective and sequential cross-coupling reactions, yielding a diverse array of substituted phenolic compounds. Mass spectrometry is an indispensable tool for the identification and characterization of these reaction products. This guide provides a comparative overview of the mass spectrometric analysis of products derived from three common palladium-catalyzed cross-coupling reactions of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds typically allows for selective functionalization at the iodine-bearing position under carefully controlled conditions. The following comparisons are based on the expected major monosubstituted products from these reactions.
Performance Comparison of Analytical Methods
The choice of mass spectrometry technique for analyzing the reaction products of this compound will depend on the specific research goals, including the need for quantitative data, structural elucidation, and throughput. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful techniques in this context.
| Parameter | HPLC-MS | GC-MS |
| Principle | Separation based on polarity, with mass spectrometric detection. | Separation based on volatility and polarity, with mass spectrometric detection. |
| Limit of Detection (LOD) | < 0.1 µg/mL | 0.1 - 15 ng/L[1] |
| Precision (RSD) | Intra-day: ≤ 5% | 0.4 - 11%[1] |
| Accuracy (Recovery) | 95 - 105% | 64 - 100%[1] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to improve volatility and thermal stability.[1] |
| Advantages | High precision and accuracy, suitable for non-volatile and thermally labile compounds.[1] | High sensitivity and selectivity, provides detailed structural information through fragmentation patterns.[1] |
| Disadvantages | Lower sensitivity for some analytes compared to GC-MS.[1] | Derivatization can add a step to the workflow and introduce potential for sample loss or side reactions.[1] |
Mass Spectrometry Data for Reaction Products
The following table summarizes the expected high-resolution mass spectrometry (HRMS) data for the major, monosubstituted products of this compound in three key cross-coupling reactions. The data is predicted for the positive ion mode with a proton adduct [M+H]⁺.
| Reaction Type | Reagent | Expected Major Product | Chemical Formula | Predicted m/z [M+H]⁺ |
| Suzuki-Miyaura | Phenylboronic Acid | 3-Bromo-2-phenylphenol | C₁₂H₉BrO | 248.9858 |
| Sonogashira | Phenylacetylene | 3-Bromo-2-(phenylethynyl)phenol | C₁₄H₉BrO | 272.9858 |
| Buchwald-Hartwig | Aniline | 3-Bromo-2-(phenylamino)phenol | C₁₂H₁₀BrNO | 263.9967 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of this compound
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Coupling partner (Arylboronic acid, terminal alkyne, or amine)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and any additional ligand.
-
Add the anhydrous solvent, followed by the base (2-3 equivalents) and the coupling partner (1.1-1.5 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF, Orbitrap)
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full scan MS and data-dependent MS/MS
-
Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS fragmentation
Visualizing Reaction Pathways and Analytical Workflows
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Caption: Workflow for the analysis of reaction products by LC-MS/MS.
Caption: Selecting between GC-MS and HPLC-MS for product analysis.
References
A Comparative Guide to Absolute Structure Confirmation: X-ray Crystallography and Its Alternatives for 3-Bromo-2-iodophenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
The definitive determination of a chiral molecule's absolute configuration is a critical step in chemical research, particularly in the pharmaceutical industry, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] For halogenated compounds such as 3-bromo-2-iodophenol derivatives, the presence of heavy atoms makes single-crystal X-ray crystallography (SC-XRD) an exceptionally powerful and often conclusive method. However, challenges in obtaining suitable crystals necessitate a thorough understanding of alternative techniques. This guide provides an objective comparison of SC-XRD with other common methods for absolute structure determination—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols.
Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is widely regarded as the gold standard for determining the three-dimensional structure of molecules, including their absolute configuration.[3][4][5][6] The method relies on the diffraction of X-rays by a single crystal. For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering).[3][7][8]
Principle of Absolute Configuration Determination
Normally, the intensity of a diffracted X-ray beam from a set of crystal planes (hkl) is identical to that of its inverse (-h-k-l), an observation known as Friedel's Law. However, when the X-ray energy is near an absorption edge of an atom in the crystal, this symmetry breaks down. This effect is particularly pronounced for "heavy" atoms. The presence of both bromine and iodine in this compound derivatives provides a strong anomalous scattering signal, making the distinction between the true structure and its inverted enantiomer highly reliable.[3][9]
The success of the assignment is quantified using parameters such as the Flack parameter and the Hooft parameter.[10][11]
-
Flack Parameter (x): This parameter refines to a value between 0 and 1. A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value near 1 suggests the configuration should be inverted, while a value around 0.5 may indicate a racemic twin.[12]
-
Hooft Parameter (y): An alternative parameter based on Bayesian statistics applied to Bijvoet pairs, often providing a more robust analysis, especially in cases where the anomalous signal is weak.[10][11]
Experimental Protocol for SC-XRD
-
Crystallization: The primary challenge is to grow a high-quality single crystal of the this compound derivative. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution. If the parent molecule fails to crystallize, derivatization to form salts or co-crystals can be attempted.[13][14]
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays (commonly Cu-Kα or Mo-Kα radiation), and the intensities of the diffracted beams are measured at thousands of different crystal orientations.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, revealing the positions of the atoms. This initial model is then refined to best fit the experimental data.
-
Absolute Structure Determination: During the final stages of refinement, the anomalous scattering contributions are used to determine the absolute configuration. The Flack and/or Hooft parameters are calculated to validate the assignment. A conclusive assignment requires a Flack parameter close to 0 with a small standard uncertainty (e.g., x < 0.1 and u(x) < 0.05).
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value (Correct Assignment) | Significance |
| Space Group | Non-centrosymmetric (Chiral) | A prerequisite for a chiral molecule to crystallize as a single enantiomer.[3] |
| Flack Parameter (x) | ~ 0.0 with low s.u. (e.g., 0.02(4)) | A direct measure of the correctness of the assigned enantiomer.[12][15] |
| Hooft Parameter (y) | ~ 0.0 with low s.u. (e.g., 0.01(3)) | An alternative, often more precise, indicator of the absolute structure.[10][11] |
| Bijvoet Pairs | Significant number of measured pairs | The intensity differences between these pairs contain the information about absolute configuration. |
Visualization: SC-XRD Workflow
Alternative Methods: A Comparative Overview
When single crystals cannot be obtained, several powerful spectroscopic techniques can determine the absolute configuration in solution. These methods typically involve comparing experimental data to the results of quantum chemical calculations.[1][16]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[17][18] Since all chiral molecules have non-superimposable mirror images, their VCD spectra are exact opposites.
Principle: The experimental VCD spectrum of an enantiomer is compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for unambiguous assignment of the absolute configuration.[1][2] VCD is advantageous as it does not require a chromophore.[1]
Experimental Protocol for VCD
-
Sample Preparation: Dissolve the purified enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[1]
-
Data Collection: Measure the IR and VCD spectra using a dedicated VCD spectrometer. Data collection may require several hours to achieve a good signal-to-noise ratio.[1][18]
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify low-energy conformers.
-
For each stable conformer, calculate the optimized geometry, vibrational frequencies, and VCD intensities using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged VCD spectrum based on the energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration is assigned.[2]
Electronic Circular Dichroism (ECD)
ECD is the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions.[16][19] It is particularly useful for molecules containing a chromophore—a light-absorbing functional group. The phenol group in the target derivatives serves as a chromophore.
Principle: Similar to VCD, the experimental ECD spectrum is compared with a spectrum calculated using Time-Dependent Density Functional Theory (TDDFT).[16][20] The sign of the Cotton effects in the spectrum is highly sensitive to the stereochemistry of the molecule.
Experimental Protocol for ECD
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Data Collection: Record the UV-Vis and ECD spectra over the relevant wavelength range.
-
Computational Modeling:
-
Perform a conformational analysis to find all relevant conformers.
-
Calculate the excitation energies and rotational strengths for each conformer using TDDFT.
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Spectral Comparison: Assign the absolute configuration by matching the experimental ECD spectrum with the calculated one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration through the use of Chiral Derivatizing Agents (CDAs).[4]
Principle: The chiral analyte is reacted with an enantiomerically pure CDA (e.g., Mosher's acid, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid) to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, different NMR spectra. By analyzing the chemical shift differences (Δδ = δS - δR) of specific protons near the chiral center in the two diastereomers, the absolute configuration can be deduced based on established empirical models.[21][22][23]
Experimental Protocol for NMR with CDAs
-
Derivatization: React two separate aliquots of the chiral this compound with the (R)- and (S)-enantiomers of a suitable CDA. The phenolic hydroxyl group is a common site for esterification with a CDA like Mosher's acid chloride.
-
Purification: Purify the resulting diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift differences (Δδ). Compare the sign of these differences to the established model for the chosen CDA to assign the absolute configuration.
Quantitative Comparison of Methods
The choice of method depends on the nature of the sample, available instrumentation, and the presence of specific functional groups.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Prerequisites | High-quality crystal | Chiral molecule | Chiral molecule with a chromophore | Reactive functional group (e.g., -OH) |
| Heavy Atoms | Advantageous (strong anomalous signal) | Not required | Not required | Not required |
| Computation | Not required for assignment (but used in refinement) | Essential (DFT calculations) | Essential (TDDFT calculations) | Not required (uses empirical models) |
| Key Data | Flack/Hooft parameters | Agreement of experimental and calculated spectra | Agreement of experimental and calculated spectra | Chemical shift differences (Δδ) |
| Confidence Level | Very high (often considered definitive) | High | High | Moderate to High (model dependent) |
| Primary Limitation | Difficulty in obtaining suitable crystals | Requires specialized equipment; computationally intensive | Requires a chromophore; computationally intensive | Requires chemical derivatization; potential for reaction side-products |
Visualization: Method Selection Logic
Conclusion
For this compound derivatives, single-crystal X-ray crystallography remains the most direct and unambiguous method for absolute structure confirmation, thanks to the strong anomalous scattering signal from the heavy halogen atoms. It provides a definitive answer without reliance on complex quantum chemical calculations. However, its absolute requirement for a high-quality crystal is a significant barrier.
When crystallization fails, spectroscopic methods in solution offer robust alternatives. VCD is a broadly applicable technique, while ECD is highly effective for chromophore-containing molecules like phenols. NMR with chiral derivatizing agents provides a practical approach that leverages standard laboratory equipment, though it requires successful chemical modification of the analyte. By understanding the principles, protocols, and limitations of each technique, researchers can select the most appropriate strategy to confidently assign the absolute configuration of novel chiral molecules.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. purechemistry.org [purechemistry.org]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. ias.ac.in [ias.ac.in]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Bijvoet-Pair Analysis [platonsoft.nl]
- 11. Glossary | OlexSys [olexsys.org]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 16. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
acidity comparison of 3-Bromo-2-iodophenol with other halogenated phenols
A comprehensive guide for researchers, scientists, and drug development professionals on the acidity of 3-Bromo-2-iodophenol in comparison to other halogenated phenols, supported by experimental data and detailed methodologies.
The acidity of phenols, quantified by their pKa values, is a critical parameter in drug design, chemical synthesis, and material science. The introduction of halogen substituents onto the phenolic ring significantly modulates this acidity through a combination of inductive and resonance effects. This guide provides a comparative analysis of the acidity of this compound and other halogenated phenols, offering insights into structure-acidity relationships.
Acidity of this compound: An Estimation
-
Inductive Effect : Both bromine at the meta-position (position 3) and iodine at the ortho-position (position 2) exert a significant electron-withdrawing inductive effect, which is expected to make this compound considerably more acidic than phenol (pKa ≈ 10.0).
-
Steric Effects : The presence of a bulky iodine atom at the ortho position might cause some steric hindrance, potentially affecting solvation of the phenoxide ion, but the electronic effects are generally dominant in determining the acidity of substituted phenols.
Based on the pKa values of 2-iodophenol (pKa ≈ 8.51) and 3-bromophenol (pKa ≈ 9.03), it is reasonable to predict that the combined electron-withdrawing effects of both halogens in this compound will result in a pKa value lower than either of the monosubstituted precursors. The acidity is expected to be enhanced, likely placing its pKa in the range of 7.5 to 8.5.
Quantitative Comparison of pKa Values
The experimental pKa values for a range of halogenated phenols are summarized in the table below. These values, measured in water at or near 25°C, demonstrate the influence of the type, position, and number of halogen substituents on the acidity of the phenol. A lower pKa value indicates a stronger acid.
| Compound Name | Halogen(s) | Position(s) | pKa Value |
| Phenol | - | - | 10.00 |
| Monosubstituted Phenols | |||
| 2-Fluorophenol | F | ortho | 8.70 |
| 3-Fluorophenol | F | meta | 9.30 |
| 4-Fluorophenol | F | para | 9.90 |
| 2-Chlorophenol | Cl | ortho | 8.52 |
| 3-Chlorophenol | Cl | meta | 9.12 |
| 4-Chlorophenol | Cl | para | 9.41 |
| 2-Bromophenol | Br | ortho | 8.42 |
| 3-Bromophenol | Br | meta | 9.11 |
| 4-Bromophenol | Br | para | 9.34 |
| 2-Iodophenol | I | ortho | 8.51[1] |
| 3-Iodophenol | I | meta | ~9.1 |
| 4-Iodophenol | I | para | 9.33 |
| Disubstituted Phenols | |||
| 2,3-Dichlorophenol | Cl, Cl | 2, 3 | 7.44[2][3] |
| 2,6-Dibromophenol | Br, Br | 2, 6 | 6.67[4] |
| 2,4-Diiodophenol | I, I | 2, 4 | ~7.90 |
| Trisubstituted Phenols | |||
| 2,4,6-Tribromophenol | Br, Br, Br | 2, 4, 6 | 6.80 |
Experimental Protocols: Determination of pKa
The pKa of a phenolic compound can be reliably determined using several experimental techniques. Spectrophotometric and potentiometric titrations are two of the most common and accurate methods.
Spectrophotometric Determination of pKa
This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a phenol have different ultraviolet-visible (UV-Vis) absorption spectra.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Prepare a series of buffer solutions with known pH values that span the expected pKa of the analyte.
-
Prepare two additional solutions, one strongly acidic (e.g., pH 1-2) to obtain the spectrum of the fully protonated species (HA), and one strongly basic (e.g., pH 12-13) for the spectrum of the fully deprotonated species (A⁻).
-
-
Spectroscopic Measurements:
-
For each buffer solution, as well as the strongly acidic and basic solutions, add a precise aliquot of the phenol stock solution to a cuvette and record the full UV-Vis absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the phenol.
-
-
Data Analysis:
-
At a selected wavelength where the absorbance difference between the acidic and basic forms is significant, measure the absorbance of the phenol in each of the buffered solutions.
-
The ratio of the deprotonated to protonated species can be calculated from the absorbance values.
-
The pKa is then determined by plotting the pH of the buffer solutions against the logarithm of the ratio of the concentrations of the deprotonated and protonated forms. The pKa corresponds to the pH at which this ratio is zero.
-
Potentiometric Titration
This method involves titrating a solution of the weak acid (the phenol) with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.
Protocol:
-
Solution Preparation:
-
Accurately weigh a sample of the halogenated phenol and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.
-
Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Place the phenol solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add the standardized strong base solution in small, precise increments using a burette.
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of the strong base added to generate a titration curve.
-
The equivalence point of the titration is the point of steepest inflection on the curve.
-
The pKa of the phenol is equal to the pH at the half-equivalence point (the point where half of the volume of base required to reach the equivalence point has been added).
-
Structure-Acidity Relationship
The acidity of halogenated phenols is governed by the interplay of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the halogen substituents.
Caption: Factors influencing the acidity of halogenated phenols.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bond network. This effect stabilizes the negative charge of the phenoxide ion, increasing acidity. The strength of the inductive effect decreases with distance from the hydroxyl group (ortho > meta > para) and with decreasing electronegativity (F > Cl > Br > I).
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This electron-donating effect destabilizes the phenoxide ion by increasing electron density on the ring, which in turn decreases acidity. The resonance effect is most pronounced when the substituent is at the ortho or para position and is generally weaker for larger halogens due to less effective orbital overlap with the carbon 2p orbitals.
The overall acidity of a halogenated phenol is a balance of these two opposing effects. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall increase in acidity compared to phenol. The position of the halogen is crucial; ortho and para substitutions experience both effects, while meta substitution is primarily influenced by the inductive effect. The cumulative effect of multiple halogen substitutions, as seen in di- and tri-halogenated phenols, generally leads to a significant increase in acidity.
References
A Comparative Guide to Nickel and Palladium Catalysts in Cross-Coupling Reactions with 3-Bromo-2-iodophenol
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 3-Bromo-2-iodophenol offers two distinct reactive sites for cross-coupling reactions, the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The choice of catalyst—typically based on palladium or its more earth-abundant counterpart, nickel—is paramount in controlling the chemoselectivity and overall efficiency of these transformations. This guide provides an objective comparison of the performance of nickel and palladium catalysts in reactions with this compound, supported by experimental data from related systems and established catalytic principles.
Performance Comparison: Reactivity and Selectivity
The inherent difference in bond dissociation energies between the C-I and C-Br bonds dictates the general reactivity trend in cross-coupling reactions, with the C-I bond being significantly more susceptible to oxidative addition. This principle is the foundation for achieving selective functionalization of this compound.
Palladium catalysts are well-established for their high chemoselectivity in reactions with polyhalogenated arenes. Under mild reaction conditions, palladium complexes will preferentially catalyze cross-coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. More forcing conditions, such as higher temperatures or more active catalyst systems, can enable a second coupling at the bromine position.
Nickel catalysts , while often more cost-effective, can exhibit different reactivity patterns. While the C-I bond is generally still more reactive, the smaller atomic radius and different electronic properties of nickel can lead to variations in selectivity. Nickel catalysis is often more sensitive to the steric and electronic nature of the ligands and can be influenced by the presence of coordinating functional groups on the substrate. In some cases, nickel catalysts have been shown to be effective for the amination of aryl iodides where palladium catalysts were not.[1]
Data Presentation: Suzuki-Miyaura and Sonogashira Couplings
Table 1: Comparison of Catalysts for Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Nickel Catalysis (Representative) | Palladium Catalysis (Representative) |
| Catalyst | NiCl₂(dppp) | Pd(PPh₃)₄ |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | PPh₃ (Triphenylphosphine) |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane or Toluene | Toluene/H₂O or Dioxane/H₂O |
| Temperature | 60-80 °C | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Expected Yield | Good to Excellent | Excellent |
| Selectivity | High for C-I coupling | Very High for C-I coupling |
Table 2: Comparison of Catalysts for Selective Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Nickel Catalysis (Representative) | Palladium Catalysis (Representative) |
| Catalyst | NiCl₂(PPh₃)₂ | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI (optional but often used) | CuI |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Ligand | PPh₃ (Triphenylphosphine) | PPh₃ (Triphenylphosphine) |
| Base | Et₃N or DIPA | Et₃N or DIPA |
| Solvent | THF or DMF | THF or DMF |
| Temperature | Room Temperature to 50 °C | Room Temperature |
| Reaction Time | 6-18 hours | 2-8 hours |
| Expected Yield | Good to Excellent | Excellent |
| Selectivity | High for C-I coupling | Very High for C-I coupling |
Experimental Protocols
Below are detailed, representative methodologies for key experiments.
Palladium-Catalyzed Selective Sonogashira Coupling of 4-Bromo-3-iodophenol
This protocol is adapted for the selective coupling at the iodine position.[2]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-iodophenol (1.0 eq.), the solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., Triethylamine, 2.0-3.0 eq.).
-
Degassing: Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Substrate Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.1-1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues. The filtrate is then washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide
This is a general procedure that can be adapted for this compound.[3]
-
Reaction Setup: In an oven-dried vial, combine the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), NiCl₂(PCy₃)₂ (5 mol %), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: The vial is sealed with a Teflon-lined cap and 2-Me-THF is added.
-
Reaction: The mixture is stirred at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with EtOAc and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Mandatory Visualization
Caption: Generalized workflow for a metal-catalyzed cross-coupling experiment.
Caption: Simplified comparison of Palladium and Nickel catalytic cycles.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2-iodophenol Derivatives
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for synthesized intermediates like 3-Bromo-2-iodophenol is a cornerstone of reliable and reproducible research. The presence of even minute impurities can significantly alter the course of a reaction, impact biological activity, and compromise the integrity of final products. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, offering detailed experimental protocols, quantitative data, and a comparative analysis with an alternative halogenated phenol, 2,6-dibromophenol.
The synthesis of this compound, typically achieved through the electrophilic iodination of 3-bromophenol, can result in a variety of impurities. These may include unreacted starting materials, regioisomers (such as 4-bromo-2-iodophenol), and products of over-iodination. Therefore, employing robust and orthogonal analytical techniques is crucial for a comprehensive purity profile.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful chromatographic techniques that provide high-resolution separation and sensitive detection. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and can be used for quantitative analysis without the need for a reference standard of the impurity itself. As a cost-effective alternative, titrimetry can provide a good estimate of overall phenolic content.
Table 1: Comparison of Key Analytical Methods for Purity Assessment
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection and quantification of non-volatile organic impurities. | High resolution, high sensitivity, excellent quantitation, widely applicable. | Not suitable for volatile compounds; requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Identification and quantification of volatile impurities, structural elucidation of unknown byproducts. | High sensitivity and selectivity, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Interaction of atomic nuclei with an external magnetic field, where signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific impurity standard, structural confirmation. | Primary analytical method, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Bromometric Titration | Reaction of the phenol with a known excess of bromine, followed by back-titration of the unreacted bromine. | Estimation of total phenolic content. | Cost-effective, simple instrumentation. | Non-specific, susceptible to interference from other bromine-consuming impurities. |
Quantitative Data Summary
The following tables present illustrative quantitative data for the purity assessment of a synthesized this compound sample and a comparative analysis with 2,6-dibromophenol.
Table 2: Illustrative HPLC Purity Data for this compound
| Compound | Retention Time (min) | Peak Area (%) |
| 3-Bromophenol (Starting Material) | 4.2 | 1.5 |
| This compound | 6.8 | 97.8 |
| 4-Bromo-2-iodophenol (Isomer) | 7.5 | 0.7 |
Table 3: Illustrative GC-MS Purity Data for this compound (as TMS derivative)
| Compound | Retention Time (min) | m/z (EI+) | Peak Area (%) |
| 3-Bromophenol-TMS | 8.1 | 244, 246 | 1.2 |
| This compound-TMS | 10.5 | 370, 372 | 98.1 |
| Di-iodobromophenol-TMS | 12.3 | 496, 498 | 0.7 |
Table 4: Comparative Purity Assessment of 2,6-Dibromophenol
| Analytical Technique | Purity (%) |
| HPLC | 99.2 |
| GC-MS | 99.5 |
| qNMR | 99.3 |
| Bromometric Titration | 98.8 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Derivatize the sample by reacting with a silylating agent (e.g., BSTFA) to increase volatility. Dissolve the derivatized sample in a suitable solvent like hexane.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: A high-purity standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated solvent (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard.
Bromometric Titration
Objective: To estimate the total phenolic content in the synthesized sample.
-
Reagents: Standardized potassium bromate-bromide solution, hydrochloric acid, potassium iodide solution, standardized sodium thiosulfate solution, starch indicator.
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in glacial acetic acid.
-
Add a known excess of the standard potassium bromate-bromide solution and hydrochloric acid.
-
Allow the reaction to proceed in a stoppered flask, protected from light.
-
Add potassium iodide solution to the mixture, which reacts with the excess bromine to liberate iodine.
-
Titrate the liberated iodine with the standard sodium thiosulfate solution using starch as an indicator.
-
A blank titration without the sample is performed to determine the initial amount of bromine.
-
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship of analytical methods for purity assessment.
A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions Involving 3-Bromo-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to the selective functionalization of 3-bromo-2-iodophenol. While direct kinetic studies on this specific substrate are not extensively available in the public domain, this document synthesizes established principles of cross-coupling chemistry, data from analogous dihalogenated aromatic compounds, and generalized experimental protocols to offer a predictive performance comparison. This guide is intended to assist researchers in selecting the optimal reaction conditions for their synthetic goals.
The selective functionalization of dihaloarenes is a cornerstone of modern organic synthesis, enabling the stepwise introduction of different moieties to build molecular complexity. This compound presents an excellent scaffold for such strategies due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs preferentially at the more labile C-I bond.[1] This inherent reactivity difference forms the basis for the selective synthesis of 2-substituted-3-bromophenols.
Performance Comparison: Suzuki vs. Heck vs. Sonogashira
The choice of cross-coupling reaction depends on the desired final product and the required reaction conditions. Below is a comparative overview of the Suzuki, Heck, and Sonogashira reactions for the selective coupling at the 2-position of this compound.
| Reaction | Coupling Partner | Typical Product | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Organoboron compounds (e.g., arylboronic acids) | Biaryls | High functional group tolerance, commercially available reagents, mild reaction conditions. | Potential for boronic acid homocoupling; requires a base. |
| Heck | Alkenes | Substituted Alkenes | Atom economical (no organometallic reagent needed for the alkene). | Can have issues with regioselectivity of the alkene addition; may require higher temperatures. |
| Sonogashira | Terminal alkynes | Aryl alkynes | Forms a C(sp)-C(sp2) bond, useful for extending carbon chains. | Often requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling). |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the selective cross-coupling of this compound at the iodo-position. The data is compiled from studies on similar dihaloarene substrates and represents a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | Good to High | [1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [2] |
Table 2: Heck Coupling of this compound with Styrene
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 12-24 | Moderate to Good |
| Pd(OAc)₂ (phosphine-free) | K₂CO₃ | DMF/H₂O | 100 | 3-5 | Moderate to Good |
| [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | DMF | 130 | 20 | High |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp - 65 | 2-6 | High | [2] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | High | |
| [(allyl)PdCl]₂ / P(t-Bu)₃ (Cu-free) | DABCO | MeCN | Room Temp | 4 | Good | [3] |
Experimental Protocols
Below are detailed, generalized methodologies for the key experiments cited. These should be adapted and optimized for specific substrates and equipment.
General Procedure for Selective Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask are added this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is then added under a positive pressure of the inert gas. Degassed solvent (e.g., a mixture of toluene and water) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Selective Heck Coupling
In a dry Schlenk flask under an inert atmosphere, this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if required, e.g., PPh₃, 2-10 mol%) are combined. A suitable base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) and a degassed solvent (e.g., DMF or acetonitrile) are added. The alkene (e.g., styrene, 1.1-1.5 equiv) is then added via syringe. The flask is sealed, and the reaction mixture is heated to the specified temperature (e.g., 100-130 °C) with stirring. The reaction is monitored until the starting material is consumed. After cooling to room temperature, the mixture is filtered to remove any solids, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Selective Sonogashira Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) under an inert atmosphere. A degassed solvent (e.g., THF or DMF) is added, followed by a suitable base (e.g., Et₃N, 2.0-3.0 equiv). The terminal alkyne (1.1-1.5 equiv) is then added dropwise via syringe. The reaction is stirred at the appropriate temperature (from room temperature to 100 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography. For copper-free conditions, the copper(I) salt is omitted, and a different ligand/base system may be employed.[1][3]
Visualizations
Experimental Workflow
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycles
Caption: Simplified catalytic cycles for Suzuki, Heck, and Sonogashira reactions.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-iodophenol: A Step-by-Step Guide for Laboratory Professionals
This document provides comprehensive, procedural guidance for the safe and compliant disposal of 3-Bromo-2-iodophenol, a halogenated phenol compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Immediate Safety and Hazard Profile
This compound is a hazardous substance requiring careful handling. Key hazard information is summarized below.
Hazard Identification and Safety Data Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
| Aquatic Hazard (Acute) | Toxic to aquatic life. | H401 |
Source: PublicChem CID 11162338, Sigma-Aldrich & Apollo Scientific Safety Data Sheets
Immediate First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide a glass of water to drink. Seek immediate medical attention or contact a Poison Control Center.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following minimum PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to protect against skin exposure.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust or aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Step-by-Step Disposal Procedure
The primary disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[1][2] Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Segregation of Waste
-
Designate a specific waste container for this compound and other halogenated organic solids.
-
Crucially, do not mix halogenated waste with non-halogenated chemical waste.[3] This is a critical step for proper disposal and often impacts disposal costs.
-
Ensure incompatible materials are not mixed. This compound, as a phenol, is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and bases.
Step 2: Packaging the Waste (Lab Packing)
The "lab pack" method is the standard for consolidating small quantities of laboratory chemicals for disposal.[4][5]
-
Primary Container: Collect solid this compound waste in its original container if possible, or in a new, clean, and clearly labeled container.[6] The container must be in good condition with a securely sealing lid.
-
Secondary Container: Place the primary container(s) into a larger, DOT-approved drum (typically made of high-density polyethylene - HDPE, which has good resistance to phenols and halogenated hydrocarbons).[7][8]
-
Absorbent Material: Add a sufficient amount of inert, non-combustible absorbent material (e.g., vermiculite or sand) to surround and cushion the primary containers, preventing breakage and absorbing any potential leaks.
-
Seal the Drum: Securely close the lid on the secondary container.
Step 3: Labeling the Waste Container
Proper labeling is a legal requirement and essential for the safety of waste handlers.
-
As soon as the first item of waste is added, affix a hazardous waste tag to the container.[6]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If other compatible halogenated wastes are included, list all constituents. Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Your laboratory's contact information (Principal Investigator, room number, phone number).
-
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within your laboratory.
-
This area should be away from general traffic and have secondary containment to manage any potential leaks from the drum.
-
Do not accumulate more than 55 gallons of hazardous waste in your lab at any one time.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to transport the hazardous waste yourself. Transportation must be performed by a licensed hazardous waste carrier.[5]
-
The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.
Quantitative Disposal Data
| Parameter | Value | Rationale |
| Incineration Temperature | ≥ 1100°C | Required for hazardous waste containing over 1% halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[1][2] |
| Incineration Residence Time | ≥ 2 seconds | Ensures that the waste is exposed to the high temperature for a sufficient duration for complete combustion.[2] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
For a Small Spill (manageable by lab personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as listed in Section 2.
-
Contain the Spill: Cover the solid spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.
-
Clean-Up: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Materials: All cleanup materials (absorbent, contaminated towels, gloves) must be placed in the hazardous waste container for this compound.
-
Report: Inform your laboratory supervisor and EHS department of the incident.
For a Large Spill (requires external assistance):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform people in adjacent areas and activate any emergency alarms if necessary.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Call for Help: Contact your institution's EHS emergency line or local emergency services. Provide details about the spilled substance.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. zerowasteeurope.eu [zerowasteeurope.eu]
- 2. toolkit.pops.int [toolkit.pops.int]
- 3. cipax.com [cipax.com]
- 4. Effective Lab Packing for Hazardous Waste [emsllcusa.com]
- 5. chemkleancorp.com [chemkleancorp.com]
- 6. vumc.org [vumc.org]
- 7. voute.bape.gouv.qc.ca [voute.bape.gouv.qc.ca]
- 8. calpaclab.com [calpaclab.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for essential safety and operational intelligence on 3-Bromo-2-iodophenol. This guide provides immediate, actionable information for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is a halogenated phenol that requires careful handling due to its hazardous properties. According to its Safety Data Sheet (SDS) and GHS classifications, it presents the following risks[1][2]:
-
Acute Oral Toxicity: Harmful if swallowed[2].
-
Skin Corrosion/Irritation: Causes skin irritation[2].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[2].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2].
Due to these hazards, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard | Key Considerations |
| Hand Protection | Double-gloving is recommended. - Inner Glove: Nitrile - Outer Glove: Neoprene or Butyl Rubber | - Nitrile: EN 374 or equivalent - Neoprene/Butyl Rubber: EN 374 or equivalent | For incidental contact (e.g., splashes), nitrile gloves may offer sufficient protection, but they should be changed immediately upon contamination. For direct or prolonged contact, more resistant materials like neoprene or butyl rubber are necessary. Always inspect gloves for tears or degradation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a significant risk of splashing. | ANSI Z87.1 or equivalent | Provides a barrier against airborne particles and splashes. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron over the lab coat is recommended when handling larger quantities or when there is a high risk of splashing. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when working outside of a certified chemical fume hood, or when the solid is being handled in a way that generates dust. | NIOSH 42 CFR 84 or equivalent | Ensure proper fit testing and training on respirator use. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
-
Handling:
-
All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood.
-
When weighing the solid, use a disposable weigh boat to minimize contamination of balances.
-
If dissolving the solid, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate all waste contaminated with this compound into a clearly labeled, sealed container for halogenated organic waste. This includes pipette tips, gloves, and any contaminated paper towels[3].
-
Properly remove and dispose of PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain[3].
-
Selecting the Right Personal Protective Equipment: A Decision-Making Guide
The following flowchart provides a logical process for selecting the appropriate level of PPE based on the specific handling task.
By implementing these safety measures and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
